molecular formula C31H42N6O4 B1684613 Tandutinib CAS No. 387867-13-2

Tandutinib

Numéro de catalogue: B1684613
Numéro CAS: 387867-13-2
Poids moléculaire: 562.7 g/mol
Clé InChI: UXXQOJXBIDBUAC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tandutinib is an N-arylpiperazine that is piperazine in which the hydrogen attached to the nitrogen at position 1 is replaced by a 6-methoxy-7-[3-(piperidin-1-yl)propoxy]quinazolin-4-yl group, while the hydrogen attached to the nitrogen at position 4 is replaced by a (p-isopropoxyphenyl)aminocarbonyl group. This compound is an inhibitor of tyrosine kinases FLT3, PDGFR and KIT. It has a role as an antineoplastic agent and an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor. It is a N-carbamoylpiperazine, a N-arylpiperazine, a member of quinazolines, a member of piperidines, an aromatic ether, a tertiary amino compound and a member of phenylureas.
MLN518 is a novel, oral, small molecule designed to inhibit type III receptor tyrosine kinases, including FLT3, (platelet-derived growth-factor receptor) PDGFR and c-KIT. Tyrosine kinases are enzymes involved in several cellular processes and are known to be activated in cancer cells to drive tumor growth. AML patients with FLT3 mutations experience earlier disease relapse and shorter survival rates compared to patients without these mutations. Approximately 25 to 30 percent of all adult AML patients have a mutation of the FLT3 gene. The use of MLN518 to treat AML has been granted fast-track status by the U.S. Food and Drug Administration. Phase I/II trials are underway.
This compound is a piperazinyl quinazoline receptor tyrosine kinase inhibitor with antineoplastic activity. This compound inhibits the autophosphorylation of FLT3 (FMS-Like Tyrosine kinase-3), c-KIT and PDGF (platelet-derived growth factor) receptor tyrosine kinases, thereby inhibiting cellular proliferation and inducing apoptosis.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 8 investigational indications.
inhibits platelet-derived growth factor receptor tyrosine kinase;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-[6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl]-N-(4-propan-2-yloxyphenyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N6O4/c1-23(2)41-25-10-8-24(9-11-25)34-31(38)37-17-15-36(16-18-37)30-26-20-28(39-3)29(21-27(26)32-22-33-30)40-19-7-14-35-12-5-4-6-13-35/h8-11,20-23H,4-7,12-19H2,1-3H3,(H,34,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXQOJXBIDBUAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048947
Record name Tandutinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387867-13-2
Record name Tandutinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=387867-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tandutinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0387867132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tandutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05465
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tandutinib
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759851
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tandutinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TANDUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1IO3ICJ9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tandutinib's Mechanism of Action in Acute Myeloid Leukemia: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tandutinib (formerly MLN518) is a potent, orally bioavailable small molecule inhibitor of class III receptor tyrosine kinases (RTKs), demonstrating significant preclinical and clinical activity in Acute Myeloid Leukemia (AML). This technical guide provides a comprehensive overview of this compound's mechanism of action, focusing on its molecular targets, downstream signaling effects, and cellular consequences in AML cells. Detailed experimental protocols for key assays, quantitative data from seminal studies, and visualizations of relevant pathways and workflows are presented to support further research and drug development efforts in the field of AML therapeutics.

Introduction to this compound and its Role in AML

Acute Myeloid Leukemia is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases, approximately 25-30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis.[1][2] These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell proliferation and survival.[1][3]

This compound is a quinazoline-based tyrosine kinase inhibitor designed to target these constitutively active signaling pathways.[4][5] It has been investigated as both a monotherapy and in combination with standard chemotherapy, showing promise particularly in patients with FLT3-mutated AML.[1][6]

Molecular Targets of this compound

This compound exhibits a multi-targeted profile, primarily inhibiting the kinase activity of several class III RTKs.

Primary Kinase Targets

Biochemical and cell-based assays have demonstrated that this compound potently inhibits the following kinases:

  • FMS-like tyrosine kinase 3 (FLT3): this compound is a potent inhibitor of both wild-type and mutated FLT3, particularly the ITD mutation that is a key driver in a significant portion of AML cases.[1][7]

  • c-Kit (Stem cell factor receptor): This receptor is involved in normal hematopoiesis and is also implicated in the pathogenesis of some leukemias.[7]

  • Platelet-derived growth factor receptor (PDGFR): Inhibition of PDGFR contributes to the anti-angiogenic and anti-proliferative effects of this compound.[7]

The inhibitory activity of this compound against these primary targets is summarized in the table below.

Target KinaseIC50 (µM)Assay TypeReference
FLT30.22Biochemical Assay[7]
c-Kit0.17Biochemical Assay[7]
PDGFRβ0.20Biochemical Assay[7]
FLT3 (in cells)~0.20Cell-based Assay[8]
Kinase Selectivity Profile

While potent against its primary targets, this compound demonstrates selectivity over a range of other kinases, which is a critical aspect of its therapeutic profile. It has shown significantly less activity against kinases such as EGFR, FGFR, KDR, InsR, Src, and Abl.[9] This selectivity helps to minimize off-target effects and associated toxicities.

Downstream Signaling Pathways Modulated by this compound

By inhibiting its primary kinase targets, this compound effectively blocks the downstream signaling cascades that are crucial for the survival and proliferation of AML cells.

Inhibition of FLT3 Autophosphorylation

The binding of this compound to the ATP-binding pocket of the FLT3 kinase domain prevents its autophosphorylation, a critical step in receptor activation.[2] This has been consistently demonstrated in both in vitro and in vivo studies, where treatment with this compound leads to a marked reduction in phosphorylated FLT3 (p-FLT3) levels in FLT3-ITD positive AML cells.[10]

Attenuation of STAT5 Signaling

A key downstream effector of FLT3 signaling is the Signal Transducer and Activator of Transcription 5 (STAT5).[11][12] Constitutively active FLT3 leads to persistent phosphorylation and activation of STAT5, which then translocates to the nucleus to promote the transcription of genes involved in cell survival and proliferation.[13][14] this compound treatment has been shown to inhibit the phosphorylation of STAT5 in AML cells, thereby disrupting this pro-leukemic signaling axis.[15]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD STAT5 STAT5 FLT3->STAT5 Phosphorylates AKT AKT FLT3->AKT Activates MAPK MAPK FLT3->MAPK Activates pSTAT5 p-STAT5 Proliferation Gene Transcription (Proliferation, Survival) pSTAT5->Proliferation pAKT p-AKT pAKT->Proliferation pMAPK p-MAPK pMAPK->Proliferation This compound This compound This compound->FLT3 Inhibits

Figure 1: Simplified FLT3 Signaling Pathway and the inhibitory action of this compound.

Cellular Consequences of this compound Treatment

The inhibition of key signaling pathways by this compound translates into significant anti-leukemic effects at the cellular level.

Inhibition of Cell Proliferation

This compound has been shown to potently inhibit the proliferation of AML cell lines harboring FLT3-ITD mutations, with IC50 values in the nanomolar range.[9] This effect is significantly less pronounced in cells with wild-type FLT3, highlighting the targeted nature of the drug.[8]

Cell LineFLT3 StatusIC50 (nM)Assay TypeReference
Ba/F3-ITDFLT3-ITD6-17Cell Proliferation[16]
MOLM-13FLT3-ITD~10Cell Proliferation[9]
MV4-11FLT3-ITD~10Cell Proliferation[9]
Induction of Apoptosis

In addition to cytostatic effects, this compound also induces apoptosis in FLT3-ITD positive AML cells.[9] This programmed cell death is a key mechanism contributing to the elimination of leukemic blasts.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability (MTT) Assay

This assay is used to assess the effect of this compound on the proliferation of AML cells.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13)

  • RPMI-1640 medium with 10% FBS

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed AML cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[17][18]

MTT_Assay_Workflow start Seed AML cells in 96-well plate incubate1 Incubate 24h start->incubate1 add_drug Add this compound (serial dilutions) incubate1->add_drug incubate2 Incubate 48-72h add_drug->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer incubate4 Incubate overnight add_solubilizer->incubate4 read_absorbance Measure absorbance at 570 nm incubate4->read_absorbance analyze Calculate IC50 read_absorbance->analyze

Figure 2: Workflow for a typical MTT cell viability assay.
Apoptosis (Annexin V) Assay

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials:

  • AML cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat AML cells with this compound at the desired concentrations for 24-48 hours.

  • Harvest approximately 1-5 x 10^5 cells by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[19][20][21]

Western Blotting for Phospho-FLT3 and Phospho-STAT5

This technique is used to detect the phosphorylation status of FLT3 and its downstream target STAT5.

Materials:

  • AML cell lysates (from cells treated with this compound)

  • Protein electrophoresis equipment (SDS-PAGE)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse this compound-treated and control AML cells and determine protein concentration.

  • Separate 20-40 µg of protein per lane by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody (e.g., 1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add chemiluminescent substrate and visualize the protein bands using an imaging system.[10][22]

Clinical Experience with this compound in AML

This compound has been evaluated in Phase I and II clinical trials in patients with AML, both as a single agent and in combination with standard chemotherapy.

Monotherapy Trials

As a single agent, this compound demonstrated modest clinical activity in patients with relapsed or refractory AML.[4] While complete remissions were rare, a significant proportion of patients with FLT3-ITD mutations showed a reduction in peripheral and bone marrow blasts.[10] The maximum tolerated dose (MTD) was established at 525 mg twice daily, with dose-limiting toxicities including fatigue and muscle weakness.[4][10]

Combination Therapy Trials

The combination of this compound with standard induction chemotherapy (cytarabine and daunorubicin) has shown more promising results.[1][4] In a Phase I/II study, this combination led to a high rate of complete remissions in newly diagnosed AML patients.[1] These findings suggest that this compound may be most effective when used to sensitize leukemic cells to the cytotoxic effects of conventional chemotherapy.[1][8]

Trial PhasePatient PopulationTreatment RegimenKey FindingsReference
Phase IRelapsed/Refractory AMLThis compound monotherapyMTD 525 mg BID; evidence of anti-leukemic activity in FLT3-ITD+ patients[4][10]
Phase I/IINewly Diagnosed AMLThis compound + Cytarabine + DaunorubicinHigh rate of complete remissions (90%)[1]

Conclusion

This compound is a multi-targeted tyrosine kinase inhibitor with a well-defined mechanism of action in AML. Its primary activity stems from the inhibition of FLT3, c-Kit, and PDGFR, leading to the blockade of downstream signaling pathways, most notably the STAT5 pathway. This results in the inhibition of proliferation and induction of apoptosis in AML cells, particularly those harboring FLT3-ITD mutations. While monotherapy has shown limited efficacy, the combination of this compound with standard chemotherapy holds promise for improving outcomes in patients with AML. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound and other FLT3 inhibitors in the treatment of this challenging disease.

References

Tandutinib's Inhibition Profile of FLT3, c-KIT, and PDGFR: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibition profile of tandutinib (formerly MLN518), a potent small molecule inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), mast/stem cell growth factor receptor (c-KIT), and platelet-derived growth factor receptor (PDGFR). This document compiles quantitative biochemical and cellular assay data, details relevant experimental methodologies, and visualizes key signaling pathways and workflows to support further research and development.

Quantitative Inhibition Profile

This compound demonstrates potent inhibitory activity against class III receptor tyrosine kinases, with particular efficacy against FLT3, c-KIT, and PDGFR. The following tables summarize the key quantitative data from various in vitro and cell-based assays.

Table 1: Biochemical Inhibition of this compound

Target KinaseAssay TypeIC50 (µM)Reference(s)
FLT3Kinase Assay0.22[1][2][3]
c-KITKinase Assay0.17[1][2][3]
PDGFRKinase Assay0.20[1][2][3]

Table 2: Cellular Inhibition of this compound

Cell LineTarget ContextAssay TypeIC50Reference(s)
MOLM-13FLT3-ITD positiveProliferation10 nM[1]
MOLM-14FLT3-ITD positiveProliferation10 nM[1]
Ba/F3FLT3-ITD expressingProliferation10-30 nM
Ba/F3FLT3-ITD expressingAutophosphorylation10-100 nM[2]
VariousFLT3, β-PDGFR, KITCell-based assays95-122 ng/mL[4]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the inhibitory activity of this compound.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human FLT3, c-KIT, or PDGFRβ kinase

  • Poly (4:1 Glu, Tyr) peptide substrate

  • ATP

  • This compound (or other inhibitors)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Reagent Preparation: Dilute the kinase, substrate, ATP, and this compound to desired concentrations in Kinase Buffer.

  • Reaction Setup: In a 384-well plate, add 1 µL of inhibitor (or DMSO control), 2 µL of enzyme, and 2 µL of substrate/ATP mix.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the ADP generated and thus the kinase activity.

  • IC50 Determination: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell-Based Autophosphorylation Assay (ELISA)

This assay measures the inhibition of receptor tyrosine kinase autophosphorylation in a cellular context.

Materials:

  • Cells expressing the target kinase (e.g., CHO cells transfected with FLT3, c-KIT, or PDGFR)

  • Cell culture medium and serum

  • This compound

  • Ligand for receptor stimulation (e.g., FLT3 ligand, SCF, PDGF-BB)

  • Lysis Buffer

  • ELISA plates pre-coated with a capture antibody for the target kinase

  • Detection antibody (e.g., anti-phosphotyrosine antibody) conjugated to HRP

  • TMB substrate

  • Stop Solution

  • Wash Buffer

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and grow to confluency. Serum-starve the cells overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand for a short period (e.g., 10 minutes) to induce receptor autophosphorylation.

  • Cell Lysis: Wash the cells and add Lysis Buffer to extract cellular proteins.

  • ELISA: a. Add the cell lysates to the pre-coated ELISA plate and incubate to allow the capture antibody to bind the target kinase. b. Wash the plate and add the HRP-conjugated anti-phosphotyrosine antibody. Incubate to allow binding to the phosphorylated kinase. c. Wash the plate and add TMB substrate. A color change will occur in proportion to the amount of phosphorylated kinase. d. Add Stop Solution to terminate the reaction.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • IC50 Determination: Normalize the data to the untreated control and plot the percentage of inhibition against the logarithm of the this compound concentration to calculate the IC50 value.

Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • MOLM-13 cells (or other relevant cell lines)

  • Cell culture medium

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Opaque-walled 96-well plates

Procedure:

  • Cell Seeding: Seed MOLM-13 cells into an opaque-walled 96-well plate at a predetermined density.

  • Compound Treatment: Add various concentrations of this compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • IC50 Determination: Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the this compound concentration. Use a non-linear regression model to determine the IC50 value.

Signaling Pathways and Experimental Workflow

Signaling Pathways

This compound exerts its effects by inhibiting the kinase activity of FLT3, c-KIT, and PDGFR, thereby blocking downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.

FLT3_Signaling_Pathway Ligand FLT3 Ligand FLT3 FLT3 Receptor Ligand->FLT3 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 This compound This compound This compound->FLT3 Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: FLT3 Signaling Pathway and Inhibition by this compound.

cKIT_Signaling_Pathway SCF SCF cKIT c-KIT Receptor SCF->cKIT PI3K PI3K cKIT->PI3K RAS RAS cKIT->RAS STAT JAK/STAT cKIT->STAT This compound This compound This compound->cKIT Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation STAT->Differentiation

Caption: c-KIT Signaling Pathway and Inhibition by this compound.

PDGFR_Signaling_Pathway PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS PLCg PLCγ PDGFR->PLCg This compound This compound This compound->PDGFR Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration PLCg->Migration Experimental_Workflow Biochemical Biochemical Assays (e.g., Kinase Inhibition Assay) Cellular_Phospho Cell-Based Assays (e.g., Autophosphorylation Assay) Biochemical->Cellular_Phospho Determine on-target potency Cellular_Phenotypic Cellular Phenotypic Assays (e.g., Proliferation, Apoptosis) Cellular_Phospho->Cellular_Phenotypic Confirm cellular activity and mechanism InVivo In Vivo Models (e.g., Xenograft Studies) Cellular_Phenotypic->InVivo Evaluate efficacy in a biological system

References

Tandutinib (MLN518): A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tandutinib, also known as MLN518, is a potent and selective inhibitor of Class III receptor tyrosine kinases (RTKs), including FMS-like tyrosine kinase 3 (FLT3), c-Kit, and platelet-derived growth factor receptor (PDGFR).[1][2][3][4] Its development as a targeted cancer therapeutic, particularly for acute myeloid leukemia (AML) with FLT3 mutations, has been a subject of significant research interest. This technical guide provides an in-depth overview of the chemical structure, a detailed synthesis protocol, and the signaling pathways modulated by this compound.

Chemical Structure

This compound is a quinazoline derivative with a piperazine carboxamide moiety. Its systematic IUPAC name is 4-(6-Methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-yl)-N-(4-isopropoxyphenyl)piperazine-1-carboxamide.

Chemical Identifiers:

  • IUPAC Name: 4-(6-Methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-yl)-N-(4-isopropoxyphenyl)piperazine-1-carboxamide

  • SMILES: O=C(N1CCN(C2=C(C=C3C(OC)=CC(OCCCN4CCCCC4)=C3)=NC=N2)CC1)NC5=CC=C(OC(C)C)C=C5

  • Molecular Formula: C₃₁H₄₂N₆O₄

  • Molecular Weight: 562.71 g/mol

Synthesis of this compound (MLN518)

The synthesis of this compound can be achieved through a convergent synthetic route. The following protocol is based on an improved synthesis method that provides high yields and purity.[5][6]

Synthesis of Key Intermediates

The synthesis involves the preparation of two key intermediates: 4-chloro-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazoline (Intermediate A) and N-(4-isopropoxyphenyl)piperazine-1-carboxamide (Intermediate B) .

2.1.1. Synthesis of Intermediate A: 4-chloro-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazoline

The synthesis of Intermediate A begins with vanillic acid and proceeds through several steps including etherification, nitration, reduction, cyclization, and chlorination.

Experimental Protocol:

  • Step 1: Etherification of Vanillic Acid: 4-hydroxy-3-methoxybenzoic acid is reacted with 1-bromo-3-chloropropane in the presence of a base (e.g., potassium carbonate) to yield 4-(3-chloropropoxy)-3-methoxybenzoic acid.

  • Step 2: Nitration: The product from Step 1 is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 5-position, yielding 4-(3-chloropropoxy)-5-nitro-3-methoxybenzoic acid.

  • Step 3: Substitution with Piperidine: The chloro-group is displaced by piperidine by heating the compound with an excess of piperidine to give 4-(3-(piperidin-1-yl)propoxy)-5-nitro-3-methoxybenzoic acid.

  • Step 4: Reduction of the Nitro Group: The nitro group is reduced to an amine using a standard reducing agent such as hydrogen gas with a palladium catalyst, yielding 5-amino-4-(3-(piperidin-1-yl)propoxy)-3-methoxybenzoic acid.

  • Step 5: Quinazoline Ring Formation (Cyclization): The amino acid is cyclized by heating with formamide or a mixture of formamide and ammonium formate to form the quinazolinone ring system, resulting in 6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4(3H)-one.

  • Step 6: Chlorination: The quinazolinone is chlorinated using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the final Intermediate A, 4-chloro-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazoline.

2.1.2. Synthesis of Intermediate B: N-(4-isopropoxyphenyl)piperazine-1-carboxamide

Experimental Protocol:

  • Step 1: Formation of Isocyanate (or equivalent): 4-isopropoxyaniline is reacted with a phosgene equivalent, such as triphosgene or diphosgene, to form the corresponding isocyanate in situ.

  • Step 2: Reaction with Piperazine: The isocyanate is then reacted with an excess of piperazine to yield N-(4-isopropoxyphenyl)piperazine-1-carboxamide (Intermediate B). To avoid disubstitution, a large excess of piperazine is typically used.

Final Convergent Coupling

The final step in the synthesis of this compound involves the coupling of Intermediate A and Intermediate B.

Experimental Protocol:

  • Step 1: Nucleophilic Aromatic Substitution: 4-chloro-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazoline (Intermediate A) is reacted with N-(4-isopropoxyphenyl)piperazine-1-carboxamide (Intermediate B) in a suitable solvent such as isopropanol or dimethylformamide (DMF), often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl generated. The reaction mixture is typically heated to drive the reaction to completion.

  • Step 2: Purification: The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product with high purity.

Quantitative Data:

StepProductYield (%)Purity (HPLC)
Final CouplingThis compound (MLN518)~95%>99%

Mechanism of Action and Signaling Pathways

This compound functions as a competitive inhibitor at the ATP-binding site of Class III receptor tyrosine kinases, thereby blocking their autophosphorylation and subsequent downstream signaling.[2] The primary targets of this compound are FLT3, c-Kit, and PDGFR.

Inhibition of FLT3 Signaling

Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are found in a significant portion of AML patients and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival. This compound effectively inhibits the kinase activity of both wild-type and mutated FLT3.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 This compound This compound (MLN518) This compound->FLT3 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

FLT3 Signaling Pathway Inhibition by this compound.
Inhibition of c-Kit Signaling

The c-Kit receptor is another Class III RTK that plays a crucial role in hematopoiesis and is often overexpressed or mutated in various cancers, including gastrointestinal stromal tumors (GIST) and some leukemias. This compound inhibits c-Kit signaling, leading to the suppression of downstream pathways such as the PI3K/Akt pathway.[7]

cKit_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKit c-Kit Receptor PI3K PI3K cKit->PI3K This compound This compound (MLN518) This compound->cKit Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Kinase_Inhibitor_Workflow A 1. Compound Preparation (Serial Dilution of this compound) B 2. Kinase Reaction Setup (Kinase, Substrate, ATP) A->B C 3. Incubation (Allow enzymatic reaction to proceed) B->C D 4. Detection (Measure kinase activity, e.g., phosphorylation) C->D E 5. Data Analysis (Calculate IC50 values) D->E

References

A Technical Guide to Tandutinib's Role in Inhibiting Cellular Proliferation and Inducing Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Tandutinib (formerly MLN518) is a potent, orally active, quinazoline-based small molecule inhibitor targeting type III receptor tyrosine kinases (RTKs).[1][2] Its primary targets include FMS-like tyrosine kinase 3 (FLT3), c-Kit, and platelet-derived growth factor receptor (PDGFR).[2][3] Activating mutations in these kinases, particularly FLT3 internal tandem duplications (ITD), are critical drivers in various hematological malignancies, most notably Acute Myeloid Leukemia (AML), and are associated with poor prognosis.[1][4] this compound exerts its antineoplastic effects by inhibiting the constitutive autophosphorylation of these mutant kinases, leading to the blockade of downstream pro-survival and proliferative signaling pathways.[2][5] This guide provides a detailed overview of the molecular mechanisms by which this compound inhibits cellular proliferation and induces apoptosis, summarizes key quantitative data, outlines detailed experimental protocols for assessing its activity, and visualizes the core signaling pathways and workflows.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the catalytic activity of specific RTKs. In cancer cells harboring activating mutations like FLT3-ITD, the receptor is constitutively phosphorylated, leading to ligand-independent activation.[6][7] This aberrant signaling drives uncontrolled cell division and survival. This compound selectively binds to the ATP-binding pocket of these kinases, preventing their autophosphorylation.[2] The inhibition of FLT3 phosphorylation blocks the activation of several key downstream signaling cascades, including the Ras/MEK/ERK (MAPK), PI3K/Akt/mTOR, and JAK/STAT5 pathways, which are crucial for leukemic cell proliferation and survival.[6][8][9] By shutting down these oncogenic signals, this compound effectively halts cell cycle progression and triggers the intrinsic apoptotic pathway.[2][10]

Inhibition of Cellular Proliferation

This compound demonstrates potent anti-proliferative activity, particularly in cancer cell lines dependent on FLT3, PDGFR, or c-Kit signaling. Its efficacy is most pronounced in AML cells expressing the FLT3-ITD mutation. The inhibitory concentration (IC50) values vary across different cell lines and kinase targets, reflecting the drug's selectivity profile.

Table 1: this compound IC50 Values for Kinase Inhibition and Cellular Proliferation
Target / Cell LineAssay TypeIC50 Value(s)Reference(s)
FLT3, β-PDGFR, KITCell-based Autophosphorylation95 - 122 ng/mL[1][11]
FLT3Kinase Assay0.22 µM[12]
c-KitKinase Assay0.17 µM[12]
PDGFRβKinase Assay0.20 µM[12]
CSF-1RKinase Assay3.43 µM[12]
FLT3-ITDCell-based Autophosphorylation10 - 100 nM[12][13]
Ba/F3 cells (FLT3-ITD)IL-3 Independent Growth6 - 17 ng/mL[1]
Human Leukemia Cell Lines (FLT3-ITD)Proliferation Assay~6 ng/mL[1]
Molm-13, Molm-14 cells (FLT3-ITD)Proliferation Assay10 nM[12]

Induction of Apoptosis

The blockade of pro-survival signaling by this compound leads to the induction of programmed cell death (apoptosis). This is characterized by the activation of caspases, an increased Bax/Bcl2 ratio, and externalization of phosphatidylserine on the cell membrane.[8] this compound's pro-apoptotic effects are particularly significant in FLT3-ITD-positive cells.

Table 2: this compound-Induced Apoptosis
Cell LineTreatment ConditionsApoptosis RateTime Point(s)Reference(s)
Molm-14 (FLT3-ITD positive)This compound51%24 hours[12]
Molm-14 (FLT3-ITD positive)This compound78%96 hours[12]
Colon Cancer Cell LinesThis compoundIncreased activated caspase-3Not specified[8]

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways targeted by this compound and the workflows used to assess its efficacy is crucial for understanding its function.

FLT3_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_RAS RAS/MAPK Pathway cluster_PI3K PI3K/Akt Pathway cluster_STAT JAK/STAT Pathway cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates JAK JAK FLT3->JAK Activates This compound This compound This compound->FLT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Caption: this compound inhibits FLT3-ITD autophosphorylation, blocking downstream signaling pathways.

MTT_Workflow start Seed cells in 96-well plate incubate1 Incubate (e.g., 24h) to allow adherence start->incubate1 add_drug Add serial dilutions of this compound incubate1->add_drug incubate2 Incubate for desired period (e.g., 72h) add_drug->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL final conc.) incubate2->add_mtt incubate3 Incubate for 1-4 hours (Formation of formazan) add_mtt->incubate3 add_solubilizer Add Solubilization Solution (e.g., acidified isopropanol) incubate3->add_solubilizer shake Shake plate to dissolve crystals add_solubilizer->shake read Measure absorbance (570 nm) shake->read

Caption: Workflow for assessing cell viability and proliferation using the MTT colorimetric assay.

Apoptosis_Workflow start Treat cells with This compound harvest Harvest cells (including supernatant) start->harvest wash Wash cells twice with cold 1X PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15 min at RT in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for quantifying apoptosis using Annexin V and Propidium Iodide flow cytometry.

Detailed Experimental Protocols

Cell Proliferation Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance after dissolving the crystals.[15]

Materials:

  • 96-well flat-bottom sterile plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[16]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[16]

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells and determine cell count and viability using a hemocytometer and Trypan blue. Dilute cells to the desired density (e.g., 0.5-1.0 x 10⁵ cells/mL for leukemic lines) and seed 100 µL into each well of a 96-well plate.[17] Incubate overnight at 37°C, 5% CO₂.[17]

  • Drug Addition: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells for vehicle control (DMSO) and medium-only blanks.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[18]

  • MTT Addition: Add 10-20 µL of MTT stock solution to each well for a final concentration of ~0.5 mg/mL.[14][15]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C until purple formazan crystals are visible.[15]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well.[14][16]

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[16] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[14]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Plot the percentage of cell viability relative to the vehicle control against the drug concentration to determine the IC50 value.[18]

Apoptosis Detection (Annexin V/PI Flow Cytometry)

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells.[20] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[20][21]

Materials:

  • 6-well plates or T25 flasks

  • This compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Cold 1X PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells) and treat with the desired concentrations of this compound for the chosen duration.[20] Include an untreated control.

  • Cell Harvesting: For suspension cells, collect cells by centrifugation. For adherent cells, collect the supernatant (containing floating apoptotic cells) and then detach the adherent cells (e.g., with trypsin). Combine the supernatant and detached cells.[20]

  • Washing: Wash the collected cells twice by resuspending them in 1 mL of cold 1X PBS and centrifuging at ~500 x g for 5 minutes.[20][22]

  • Staining: Decant the supernatant and resuspend the cell pellet in 100 µL of 1X Binding Buffer.[22]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[22] Analyze the samples by flow cytometry within one hour.[22]

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for FLT3 Signaling Pathway Analysis

Principle: Western blotting is used to detect specific proteins in a sample and to assess their phosphorylation status, which is indicative of kinase activity. This protocol allows for the direct measurement of this compound's effect on the phosphorylation of FLT3 and its downstream targets like Akt and ERK.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for a short duration (e.g., 2 hours).[23] Wash cells with cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-FLT3) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels or other proteins, the membrane can be stripped of antibodies and re-probed with another primary antibody (e.g., anti-FLT3 or anti-Actin for a loading control).

Conclusion

This compound is a targeted therapeutic agent that effectively inhibits cellular proliferation and induces apoptosis in cancer cells driven by aberrant FLT3, c-Kit, or PDGFR signaling. Its mechanism of action, centered on the inhibition of kinase autophosphorylation and the subsequent shutdown of critical downstream pathways like PI3K/Akt and Ras/MAPK, has been well-characterized. The quantitative data demonstrate its potency, especially in FLT3-ITD positive AML models. The standardized protocols provided herein offer robust methods for evaluating the efficacy of this compound and similar kinase inhibitors in a preclinical research setting. These methodologies are fundamental for advancing the development of targeted cancer therapies.

References

Tandutinib: A Technical Guide to Target Kinase Inhibition and Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tandutinib (formerly known as MLN518 or CT53518) is an orally bioavailable, small-molecule inhibitor of type III receptor tyrosine kinases.[1][2][3] It belongs to the piperazinyl quinazoline class of compounds and has been investigated primarily for its potential in treating acute myeloid leukemia (AML), particularly in patients with FLT3 mutations.[4][5][6] This technical guide provides a comprehensive overview of this compound's target kinases, binding affinities, the signaling pathways it modulates, and detailed experimental protocols for assessing its activity.

Target Kinases and Binding Affinity

This compound is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), KIT, and platelet-derived growth factor receptor (PDGFR).[1][2][7] Its mechanism of action involves inhibiting the autophosphorylation of these receptor tyrosine kinases, which in turn blocks downstream signaling pathways, leading to an inhibition of cellular proliferation and the induction of apoptosis.[1][7]

The selectivity of this compound is a key aspect of its therapeutic potential. It demonstrates significantly higher potency for FLT3 compared to other kinases such as CSF-1R, and is over 100-fold more selective for FLT3 than for FGFR, EGFR, and KDR (VEGFR2).[8]

Quantitative Binding Affinity Data

The following table summarizes the in vitro inhibitory activity of this compound against its primary target kinases. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting a specific biological or biochemical function.

Target KinaseIC50 (nM)Assay TypeNotes
FLT3 220Cell-free[9][10][11][12]
200Cellular[13]
10 - 100Cellular (FLT3-ITD)Inhibition of IL-3-independent cell growth and FLT3-ITD autophosphorylation.[14]
10Cellular (Molm-13 & Molm-14)Inhibition of proliferation in FLT3-ITD positive cell lines.[14]
~30Cellular (FLT3-ITD)Inhibition of FLT3-ITD phosphorylation.[14]
c-Kit 170Cell-free[9][10][11][12]
PDGFR 200Cell-free[9][10][11][12]
PDGFRβ ~200Cell-based[3]
CSF-1R 3430Not Specified15 to 20-fold higher potency for FLT3 versus CSF-1R.
VEGFR2 >22,000Not Specified>100-fold selectivity for FLT3 versus KDR.

Signaling Pathways Modulated by this compound

This compound exerts its anti-leukemic effects by inhibiting key signaling pathways downstream of its target kinases, particularly FLT3. In AML cells with FLT3 internal tandem duplication (FLT3-ITD) mutations, the constitutive activation of FLT3 leads to the aberrant activation of pro-survival and proliferative signaling cascades. This compound's inhibition of FLT3 phosphorylation effectively blocks these pathways.[14]

Key downstream signaling pathways affected by this compound include:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. This compound has been shown to block the constitutive phosphorylation of Akt in FLT3-ITD positive cells.[14]

  • MAPK (Erk) Pathway: This pathway is involved in cell growth, differentiation, and survival. This compound inhibits the phosphorylation of Erk in FLT3-ITD positive AML cells.[14]

  • STAT5 Pathway: Signal transducer and activator of transcription 5 (STAT5) is a key downstream effector of FLT3 signaling, promoting leukemic cell survival and proliferation. This compound's inhibition of FLT3 leads to reduced STAT5 activation.

The following diagram illustrates the primary signaling pathways inhibited by this compound.

Tandutinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects FLT3 FLT3 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 PDGFR PDGFR cKit c-Kit This compound This compound This compound->FLT3 Inhibits This compound->PDGFR This compound->cKit Apoptosis Induction of Apoptosis This compound->Apoptosis Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Inhibition of Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Tandutinib_Experimental_Workflow cluster_assays In Vitro Evaluation cluster_inputs Inputs cluster_outputs Outputs Kinase_Assay Kinase Autophosphorylation Assay IC50_Value IC50 Value (Phosphorylation Inhibition) Kinase_Assay->IC50_Value Proliferation_Assay Cellular Proliferation Assay Growth_Inhibition Growth Inhibition (IC50) Proliferation_Assay->Growth_Inhibition Apoptosis_Assay Apoptosis Assay Apoptosis_Induction Percentage of Apoptotic Cells Apoptosis_Assay->Apoptosis_Induction Tandutinib_Compound This compound Tandutinib_Compound->Kinase_Assay Tandutinib_Compound->Proliferation_Assay Tandutinib_Compound->Apoptosis_Assay Cell_Lines Cancer Cell Lines (e.g., Molm-14, Ba/F3) Cell_Lines->Kinase_Assay Cell_Lines->Proliferation_Assay Cell_Lines->Apoptosis_Assay

References

Preclinical Profile of Tandutinib in Hematological Malignancies: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for tandutinib (formerly MLN518), a potent inhibitor of type III receptor tyrosine kinases, in the context of hematological malignancies. This document details the mechanism of action, in vitro and in vivo efficacy, and provides detailed experimental protocols for key assays cited in the preclinical evaluation of this compound.

Introduction

This compound is a quinazoline-based small molecule inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), c-Kit, and platelet-derived growth factor receptor (PDGFR).[1][2][3] Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) within the juxtamembrane domain, are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[4] This has positioned FLT3 as a critical therapeutic target. This compound was developed to target the constitutively active FLT3 signaling pathway that drives leukemic cell proliferation and survival.[1] This guide summarizes the key preclinical findings that have elucidated the therapeutic potential of this compound in hematological cancers.

Mechanism of Action

This compound exerts its anti-neoplastic effects by inhibiting the autophosphorylation of FLT3, c-Kit, and PDGFR, thereby blocking downstream signaling pathways crucial for cell survival and proliferation.[2] In hematological malignancies, particularly AML with FLT3-ITD mutations, the constitutive activation of FLT3 leads to the persistent stimulation of downstream pathways, including the RAS/MEK/MAPK and PI3K/Akt signaling cascades.[5] this compound's inhibition of FLT3 autophosphorylation effectively abrogates these signals, leading to cell cycle arrest and apoptosis in malignant cells.[1]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->FLT3 Inhibition

Figure 1: this compound's Inhibition of the FLT3 Signaling Pathway.

In Vitro Studies

Kinase Inhibition

This compound has demonstrated potent and selective inhibition of type III receptor tyrosine kinases. The half-maximal inhibitory concentrations (IC50) from various preclinical studies are summarized below.

Target KinaseIC50 (nM)Reference
FLT3220[3][4]
c-Kit170[3][4]
PDGFR200[3][4]

Table 1: Kinase Inhibitory Activity of this compound.

Cellular Activity

The anti-proliferative and pro-apoptotic effects of this compound have been evaluated in various hematological malignancy cell lines, particularly those harboring FLT3-ITD mutations.

Cell LineGenotypeAssayIC50 (nM)EffectReference
Molm-13FLT3-ITDProliferation10Inhibition of cell growth[3]
Molm-14FLT3-ITDProliferation10Inhibition of cell growth[3]
Ba/F3FLT3-ITDProliferation10-100Inhibition of IL-3 independent growth[6]
MV4-11FLT3-ITDApoptosisN/AInduction of apoptosis[7]

Table 2: Cellular Activity of this compound in FLT3-ITD Positive Cell Lines.

Experimental Protocols

This protocol describes a method to assess the effect of this compound on the viability of leukemic cell lines.

Materials:

  • Leukemic cell lines (e.g., Molm-13, Molm-14, MV4-11)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Cell_Viability_Workflow A Seed cells in 96-well plate B Add this compound dilutions A->B C Incubate for 48-72h B->C D Add MTT reagent C->D E Incubate for 4h D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Figure 2: Workflow for the Cell Viability (MTT) Assay.

This protocol outlines the detection of apoptosis in leukemic cells treated with this compound using flow cytometry.

Materials:

  • Leukemic cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well and treat with desired concentrations of this compound for 24-48 hours.

  • Harvest the cells by centrifugation and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and necrotic cells (Annexin V-positive, PI-positive).

This protocol details the procedure to assess the inhibitory effect of this compound on FLT3 autophosphorylation.

Materials:

  • Leukemic cell lines expressing FLT3-ITD

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-phospho-FLT3 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total-FLT3 antibody to confirm equal protein loading.

In Vivo Studies

The in vivo efficacy of this compound has been evaluated in murine models of hematological malignancies.

Xenograft Models

In a study using nude mice bearing tumors from Ba/F3 cells expressing FLT3-ITD, oral administration of this compound led to a significant increase in survival.[6]

Animal ModelDosing RegimenOutcomeReference
Nude mice with Ba/F3-FLT3-ITD xenograftsOral gavage, twice dailyIncreased survival[6]
Mice with myeloproliferative disease from FLT3-ITD transfected hematopoietic progenitorsOral gavage, twice dailyIncreased survival[6]

Table 3: In Vivo Efficacy of this compound in Murine Models.

Experimental Protocol: Murine Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a xenograft model of AML.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • FLT3-ITD positive AML cell line (e.g., MV4-11)

  • This compound

  • Vehicle control

  • Calipers

  • Animal handling and monitoring equipment

Procedure:

  • Subcutaneously inject 5-10 x 10^6 AML cells into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally at a predetermined dose and schedule. Administer vehicle to the control group.

  • Monitor tumor volume and body weight of the mice throughout the study.

  • At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

  • For survival studies, monitor the mice until a pre-defined endpoint is reached (e.g., tumor size, clinical signs of distress).

Combination Studies

Preclinical studies have explored the synergistic effects of this compound with standard chemotherapy agents used in AML treatment, such as cytarabine and daunorubicin. These studies have shown that the combination of this compound with these agents results in synergistic anti-leukemic effects, including enhanced inhibition of proliferation and induction of apoptosis in FLT3-ITD positive AML cells.[7][8] Importantly, this synergy was observed to be sequence-independent, suggesting flexibility in clinical administration.[8]

Conclusion

The preclinical data for this compound strongly support its activity against hematological malignancies driven by activating FLT3 mutations. Through potent and selective inhibition of FLT3, this compound effectively blocks key downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in vitro and tumor growth inhibition in vivo. The synergistic effects observed with standard chemotherapy agents further highlight its potential as a component of combination therapy for AML. These preclinical findings provided a solid rationale for the clinical development of this compound for the treatment of patients with FLT3-mutated hematological malignancies.

References

Methodological & Application

Tandutinib Protocol for In Vitro Kinase Assays: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tandutinib (formerly MLN518) is a potent, orally bioavailable small molecule inhibitor of type III receptor tyrosine kinases (RTKs).[1] It primarily targets FMS-like tyrosine kinase 3 (FLT3), c-Kit, and platelet-derived growth factor receptor (PDGFR).[1][2] Mutations leading to the constitutive activation of these kinases are implicated in various malignancies, most notably acute myeloid leukemia (AML), where FLT3 mutations are prevalent and associated with a poor prognosis.[1][3] this compound exerts its therapeutic effect by binding to the ATP-binding pocket of the kinase domain, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival.[1][4] These pathways prominently include the PI3K/Akt/mTOR and Ras/MEK/MAPK signaling cascades. This document provides detailed protocols for in vitro kinase assays to evaluate the inhibitory activity of this compound against its target kinases.

Data Presentation

The inhibitory activity of this compound against its primary target kinases is summarized in the table below. These values, presented as the half-maximal inhibitory concentration (IC50), have been compiled from various biochemical and cell-based assays.

Target KinaseIC50 (Biochemical Assay)IC50 (Cell-based Assay)
FLT30.22 µM[5][6]10-100 nM[6][7]
c-Kit0.17 µM[5]95-122 ng/mL[6]
PDGFRβ0.20 µM[5][6]95-122 ng/mL[6]

Signaling Pathways

This compound inhibits the constitutive activation of FLT3, c-Kit, and PDGFR, thereby blocking downstream signaling pathways critical for cancer cell proliferation and survival. The following diagrams illustrate the key signaling cascades affected by this compound.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K Ras Ras FLT3->Ras STAT5 STAT5 FLT3->STAT5 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation This compound This compound This compound->FLT3 Inhibits

This compound Inhibition of FLT3 Signaling

cKit_PDGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor c-Kit / PDGFR PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras JAK JAK Receptor->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation This compound This compound This compound->Receptor Inhibits

This compound Inhibition of c-Kit/PDGFR Signaling

Experimental Protocols

The following is a generalized protocol for determining the IC50 of this compound against its target kinases in a biochemical assay format. This protocol is based on commercially available luminescent kinase assay platforms that measure the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human FLT3, c-Kit, or PDGFRβ kinase

  • Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1 for general tyrosine kinases)

  • This compound

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[8]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • This compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the stock in the kinase assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept below 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of the assay plate.

    • Add 10 µL of a solution containing the kinase and substrate in kinase assay buffer. The optimal concentrations of kinase and substrate should be empirically determined.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control) from all experimental wells.

    • Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a control with a high concentration of a known inhibitor as 0% activity.

    • Plot the normalized activity against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package to determine the IC50 value.

Kinase_Assay_Workflow Start Start: Prepare Reagents Dilute_Inhibitor Prepare this compound Serial Dilutions Start->Dilute_Inhibitor Add_Inhibitor Add this compound/Vehicle to Plate Dilute_Inhibitor->Add_Inhibitor Add_Kinase_Substrate Add Kinase and Substrate Mixture Add_Inhibitor->Add_Kinase_Substrate Add_ATP Initiate Reaction with ATP Add_Kinase_Substrate->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate->Stop_Reaction Develop_Signal Develop Luminescent Signal (Kinase Detection Reagent) Stop_Reaction->Develop_Signal Read_Plate Measure Luminescence Develop_Signal->Read_Plate Analyze_Data Data Analysis and IC50 Calculation Read_Plate->Analyze_Data End End Analyze_Data->End

In Vitro Kinase Assay Workflow

Conclusion

This compound is a potent inhibitor of FLT3, c-Kit, and PDGFR, key drivers in various cancers. The provided protocols offer a framework for the in vitro evaluation of this compound and other potential kinase inhibitors. Adherence to these methodologies will enable researchers to generate robust and reproducible data to further characterize the biochemical activity of such compounds. It is recommended that each assay be optimized for the specific kinase and substrate being investigated.

References

Application Notes and Protocols for Tandutinib in In Vivo Mouse Models of Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the use of Tandutinib (formerly MLN518), a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), in preclinical in vivo mouse models of leukemia. This document outlines recommended dosages, formulation, and administration routes based on existing literature. Furthermore, it offers comprehensive, step-by-step protocols for critical experiments, including efficacy studies with tumor burden monitoring, as well as pharmacokinetic (PK) and pharmacodynamic (PD) analyses to assess drug exposure and target engagement. The provided information is intended to facilitate the design and execution of robust preclinical studies to evaluate the therapeutic potential of this compound in leukemia.

Introduction

This compound is a small molecule inhibitor targeting type III receptor tyrosine kinases, including FLT3, platelet-derived growth factor receptor (PDGFR), and c-Kit.[1] Activating mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2] this compound has demonstrated efficacy in preclinical models of FLT3-ITD positive leukemia by inhibiting the constitutive activation of the FLT3 signaling pathway, thereby inducing apoptosis and inhibiting proliferation of leukemic cells.[1] These notes provide a compilation of dosage information and detailed experimental protocols to guide researchers in their in vivo studies with this compound.

Data Presentation

Table 1: Summary of this compound Dosage and Administration in Mouse Leukemia Models

Parameter Details Reference(s)
Mouse Model Nude mice xenografted with Ba/F3 cells expressing FLT3-ITD[3]
Bone marrow transplantation models[3]
Patient-derived xenograft (PDX) models[4]
Leukemia Cell Lines MV4-11 (FLT3-ITD)[5][6]
MOLM-13 (FLT3-ITD)[5][6]
Dosage Range 40-120 mg/kg/dayNot specified
60 mg/kg, twice daily (bid)Not specified
180 mg/kg, twice daily (bid)Not specified
Administration Route Oral gavage[3]
Formulation Suspension in 0.5% methylcellulose in water[4]
Treatment Schedule Daily or twice daily[3]
Efficacy Readouts Increased survival, tumor growth inhibition[3][5]
Pharmacodynamic Markers Inhibition of FLT3 phosphorylation, pSTAT5, pAKT, pERK[5][7]

Signaling Pathway

This compound exerts its anti-leukemic effects by inhibiting the constitutively active FLT3 receptor, which in turn blocks several downstream signaling pathways crucial for cell survival and proliferation. The primary pathways affected are the PI3K/AKT, RAS/MEK/ERK, and JAK/STAT pathways.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3-ITD FLT3-ITD PI3K PI3K FLT3-ITD->PI3K RAS RAS FLT3-ITD->RAS JAK JAK FLT3-ITD->JAK This compound This compound This compound->FLT3-ITD Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 Survival Survival STAT5->Survival

Figure 1: this compound's mechanism of action on the FLT3 signaling pathway.

Experimental Protocols

This compound Formulation and Administration Protocol

This protocol describes the preparation and oral administration of this compound to mice.

Materials:

  • This compound powder

  • 0.5% (w/v) Methylcellulose in sterile water

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Animal feeding needles (gavage needles), 20-22 gauge, 1.5 inches with a rounded tip

  • 1 mL syringes

Procedure:

  • Preparation of 0.5% Methylcellulose Solution:

    • Slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring vigorously.

    • Continue stirring until the methylcellulose is fully dissolved. The solution may need to be heated slightly to aid dissolution and then cooled to room temperature.

    • Sterilize the solution by autoclaving or filtration.

  • This compound Formulation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 60 mg/kg) and the number and weight of the mice.

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of 0.5% methylcellulose solution to the tube to achieve the desired final concentration (e.g., 6 mg/mL for a 10 mL/kg dosing volume).

    • Vortex the suspension vigorously for 5-10 minutes to ensure a uniform mixture. Sonication for short bursts on ice can also be used to aid dispersion.

    • Prepare the formulation fresh daily before administration.

  • Oral Gavage Administration:

    • Gently restrain the mouse by the scruff of the neck to immobilize its head.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark the needle if necessary.

    • Attach the syringe containing the this compound suspension to the gavage needle.

    • Insert the gavage needle into the mouse's mouth, passing it gently over the tongue towards the esophagus. The needle should pass smoothly without resistance. Do not force the needle.

    • Once the needle is at the predetermined depth, slowly administer the this compound suspension.

    • Gently remove the needle and return the mouse to its cage.

    • Monitor the mouse for any signs of distress after the procedure.[5][8][9]

Gavage_Workflow cluster_prep Preparation cluster_admin Administration A Calculate Dose & Weigh this compound C Suspend this compound in Vehicle A->C B Prepare 0.5% Methylcellulose B->C D Restrain Mouse C->D E Measure & Insert Gavage Needle D->E F Administer Suspension E->F G Remove Needle & Monitor F->G

Figure 2: Workflow for this compound formulation and oral administration.
In Vivo Efficacy Study Protocol

This protocol outlines a typical efficacy study to evaluate the anti-leukemic activity of this compound in a xenograft mouse model.

Materials:

  • FLT3-ITD positive human leukemia cells (e.g., MV4-11, MOLM-13) engineered to express luciferase

  • Immunocompromised mice (e.g., NOD/SCID gamma (NSG) mice), 6-8 weeks old

  • Sterile PBS

  • This compound formulation (as described above)

  • Vehicle control (0.5% methylcellulose)

  • D-luciferin

  • Bioluminescence imaging system

  • Flow cytometer

  • Anti-human CD45 antibody (for flow cytometry)

  • Calipers

Procedure:

  • Leukemia Mouse Model Establishment:

    • Culture and harvest luciferase-expressing leukemia cells in the logarithmic growth phase.

    • Wash the cells twice with sterile PBS and resuspend them in PBS at a concentration of 10 x 10^6 cells/mL.

    • Inject 1 x 10^6 cells in 100 µL of PBS intravenously (i.v.) via the tail vein of each mouse.[6]

  • Tumor Burden Monitoring and Treatment Initiation:

    • Beginning 7 days post-injection, monitor tumor engraftment and progression weekly using bioluminescence imaging (BLI).

    • For BLI, administer D-luciferin (150 mg/kg) via intraperitoneal (i.p.) injection. After 10-15 minutes, anesthetize the mice and acquire images using a bioluminescence imaging system. Quantify the total photon flux.[10]

    • Once the bioluminescent signal is detectable and consistent across the cohort (typically 10-14 days post-injection), randomize the mice into treatment and control groups.

  • This compound Treatment:

    • Administer this compound or vehicle control to the respective groups via oral gavage at the predetermined dose and schedule (e.g., 60 mg/kg, twice daily).

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Efficacy Assessment:

    • Tumor Burden: Continue to monitor tumor burden weekly using BLI as described in step 2.

    • Peripheral Blood Analysis: Once weekly, collect a small volume of peripheral blood via submandibular or saphenous vein puncture. Perform flow cytometry to determine the percentage of human leukemic cells (hCD45+) in circulation.[4]

    • Survival: Monitor the mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy, hind-limb paralysis). Euthanize mice that meet the predefined humane endpoints. Record the date of euthanasia or death to generate Kaplan-Meier survival curves.

Efficacy_Study_Workflow A Inject Luciferase-tagged Leukemia Cells (i.v.) B Monitor Engraftment (BLI) A->B C Randomize Mice into Groups B->C D Treat with this compound or Vehicle (Oral Gavage) C->D E Monitor Tumor Burden (BLI & Flow Cytometry) D->E F Monitor Survival & Clinical Signs D->F G Endpoint: Analyze Data (Tumor Growth & Survival) E->G F->G

Figure 3: Experimental workflow for an in vivo efficacy study.
Pharmacodynamic (PD) Study Protocol

This protocol describes the assessment of this compound's target engagement in the leukemia mouse model.

Materials:

  • Leukemia-bearing mice (established as in the efficacy study)

  • This compound formulation

  • Vehicle control

  • Tools for euthanasia and tissue collection (scissors, forceps)

  • Liquid nitrogen

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies: anti-p-FLT3, anti-total-FLT3, anti-p-STAT5, anti-total-STAT5, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treatment and Sample Collection:

    • Use mice with established leukemia.

    • Administer a single dose of this compound or vehicle via oral gavage.

    • At predetermined time points post-dose (e.g., 2, 4, 8, and 24 hours), euthanize the mice.

    • Promptly collect tissues of interest, such as bone marrow (by flushing femurs and tibias), spleen, and peripheral blood.

    • For solid tissues, immediately snap-freeze them in liquid nitrogen. For peripheral blood, isolate mononuclear cells using density gradient centrifugation.

  • Protein Extraction and Quantification:

    • Homogenize the frozen tissues or lyse the isolated cells in lysis buffer on ice.

    • Centrifuge the lysates at high speed to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip and re-probe the membrane for total protein and loading control.

    • Quantify the band intensities to determine the level of protein phosphorylation relative to the total protein.[11][12]

PD_Study_Workflow cluster_in_vivo In Vivo cluster_ex_vivo Ex Vivo Analysis A Treat Mice with this compound B Collect Tissues at Time Points A->B C Protein Extraction B->C D Protein Quantification C->D E Western Blot for p-FLT3 & Downstream Targets D->E F Data Analysis E->F

Figure 4: Workflow for a pharmacodynamic study.
Pharmacokinetic (PK) Study Protocol

This protocol details a typical pharmacokinetic study to determine the plasma concentration-time profile of this compound in mice.

Materials:

  • Healthy mice (e.g., C57BL/6 or the same strain as the efficacy model)

  • This compound formulation

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dosing and Blood Collection:

    • Administer a single oral dose of this compound to a cohort of mice.

    • At specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours), collect blood samples from a subset of mice at each time point (serial sampling from the same animal is possible with appropriate techniques).

    • Collect blood via retro-orbital, submandibular, or saphenous vein puncture into EDTA-coated tubes.

    • Keep the blood samples on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C.

    • Carefully collect the plasma (supernatant) and transfer it to clean tubes.

    • Store the plasma samples at -80°C until analysis.

  • LC-MS/MS Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in mouse plasma.

    • Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank mouse plasma.

    • Process the plasma samples (e.g., by protein precipitation with acetonitrile) and analyze them using the validated LC-MS/MS method.

    • Determine the concentration of this compound in each sample based on the calibration curve.

  • Data Analysis:

    • Plot the mean plasma concentration of this compound versus time.

    • Use pharmacokinetic modeling software to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

PK_Study_Workflow A Administer Single Oral Dose of this compound B Collect Blood at Serial Time Points A->B C Process Blood to Obtain Plasma B->C D Quantify this compound Concentration by LC-MS/MS C->D E Calculate Pharmacokinetic Parameters D->E

Figure 5: Workflow for a pharmacokinetic study.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the preclinical evaluation of this compound in in vivo mouse models of leukemia. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to further elucidate the therapeutic potential of this compound and inform its clinical development. Proper animal care and adherence to institutional guidelines are paramount for the successful and ethical execution of these studies.

References

Application Notes and Protocols: Tandutinib in Combination with Cytarabine and Daunorubicin for Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical rationale for combining the FLT3 inhibitor, tandutinib, with standard chemotherapy agents, cytarabine and daunorubicin, for the treatment of Acute Myeloid Leukemia (AML). Detailed protocols for key in vitro experiments are included to facilitate further research and development in this area.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloblasts in the bone marrow and blood. A significant subset of AML patients, approximately 25-30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis. This compound (formerly MLN518) is a potent, orally bioavailable small molecule inhibitor of FLT3, as well as c-Kit and platelet-derived growth factor receptor (PDGFR). Preclinical and clinical studies have demonstrated that combining this compound with the standard "7+3" induction regimen of cytarabine and daunorubicin results in synergistic antileukemic activity, offering a promising therapeutic strategy for AML, particularly for patients with FLT3 mutations.

Mechanism of Action

This compound functions as a competitive inhibitor at the ATP-binding site of the FLT3 tyrosine kinase. In AML cells with activating FLT3 mutations, such as internal tandem duplications (ITD), the FLT3 receptor is constitutively active, leading to uncontrolled cell proliferation and survival. This compound blocks the autophosphorylation of FLT3, thereby inhibiting downstream signaling pathways crucial for leukemic cell growth.

Cytarabine is a pyrimidine analog that inhibits DNA synthesis, while daunorubicin is an anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II. The combination of these two agents has been the cornerstone of AML induction therapy for decades. The synergistic effect of adding this compound to this regimen is attributed to the dual targeting of both the primary oncogenic driver (mutant FLT3) and the fundamental cellular machinery of DNA replication.

Signaling Pathway

The constitutive activation of FLT3-ITD leads to the activation of several downstream signaling cascades that promote leukemogenesis. This compound's inhibition of FLT3 phosphorylation effectively blocks these pathways.

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FLT3 FLT3-ITD STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K Ras Ras FLT3->Ras This compound This compound This compound->FLT3 Inhibits Apoptosis Apoptosis This compound->Apoptosis Cytarabine Cytarabine DNAsyn DNA Synthesis Cytarabine->DNAsyn Inhibits Cytarabine->Apoptosis Daunorubicin Daunorubicin TopoII Topoisomerase II Daunorubicin->TopoII Inhibits Daunorubicin->Apoptosis Proliferation Proliferation/ Survival DNAsyn->Proliferation TopoII->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation MEK MEK Ras->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: FLT3 signaling and drug targets.

Preclinical Data

In vitro studies have consistently demonstrated the synergistic effects of combining this compound with cytarabine and/or daunorubicin in AML cell lines harboring FLT3-ITD mutations (e.g., MV4-11, MOLM-13, MOLM-14).[1] This synergy is observed to be sequence-independent, meaning that the order of drug administration does not significantly impact the enhanced antileukemic effect.[1][2]

In Vitro Efficacy of this compound and Chemotherapy
Cell LineDrug(s)IC50 / ED50Reference
FLT3-ITD+This compound~200 nM (cellular IC50 for FLT3)[1]
MV4-11, MOLM-14This compound (apoptosis)~300 nM[3]
Ba/F3 FLT3 ITDThis compound (apoptosis)~100 nM[3]
MV4-11Cytarabine (apoptosis)~1,000 nM[3]
MOLM-14Cytarabine (apoptosis)~700 nM[3]
Ba/F3 FLT3 ITDCytarabine (apoptosis)~500 nM[3]
MV4-11Daunorubicin (apoptosis)~10 nM[3]
MOLM-14Daunorubicin (apoptosis)~20 nM[3]
Ba/F3 FLT3 ITDDaunorubicin (apoptosis)~5 nM[3]

Clinical Data

A Phase I/II clinical trial investigated the combination of this compound with standard induction chemotherapy in newly diagnosed AML patients.[4]

Phase I/II Trial of this compound with Cytarabine and Daunorubicin
ParameterValueReference
Patient Population Newly diagnosed AML[4]
This compound Dosing 525 mg twice daily (Maximum Tolerated Dose)[5]
Chemotherapy Regimen Cytarabine (100-200 mg/m²/day continuous IV infusion for 7 days) + Daunorubicin (45-60 mg/m²/day IV for 3 days)[1]
Complete Remission (CR) 90% in a phase I/II trial[4]

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the combination of this compound with cytarabine and daunorubicin.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis start AML Cell Culture (e.g., MV4-11) treatment Drug Treatment: - this compound - Cytarabine - Daunorubicin - Combinations start->treatment prolif Proliferation Assay (MTT) treatment->prolif apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis synergy Synergy Analysis (Chou-Talalay Method) prolif->synergy apoptosis->synergy results Results: - IC50 Values - Combination Index (CI) synergy->results

Caption: In vitro experimental workflow.

Protocol 1: Cell Proliferation (MTT) Assay

This protocol is for assessing the effect of this compound, cytarabine, and daunorubicin on the proliferation of AML cells.

Materials:

  • AML cell line (e.g., MV4-11)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound, Cytarabine, Daunorubicin stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest log-phase AML cells and determine cell viability (should be >95%).

    • Resuspend cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Drug Treatment:

    • Prepare serial dilutions of this compound, cytarabine, and daunorubicin in complete culture medium. For combination studies, prepare a fixed-ratio dilution series.

    • Add 100 µL of the drug solutions to the appropriate wells. Include vehicle-only controls.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot dose-response curves and determine the IC50 values for each drug.

  • For combination studies, proceed to synergy analysis using the Chou-Talalay method.

Protocol 2: Apoptosis (Annexin V/PI) Assay

This protocol is for quantifying apoptosis in AML cells following drug treatment using flow cytometry.

Materials:

  • AML cell line (e.g., MV4-11)

  • Complete culture medium

  • This compound, Cytarabine, Daunorubicin stock solutions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1 x 10^6 cells in 2 mL of complete culture medium in a 6-well plate.

    • Treat the cells with the desired concentrations of this compound, cytarabine, daunorubicin, or their combinations. Include a vehicle-only control.

    • Incubate for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Harvesting and Washing:

    • Harvest the cells (including any floating cells) and transfer to a flow cytometry tube.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cells twice with 1 mL of cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within 1 hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.

Data Analysis:

  • Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V-/PI-): Live cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells

  • Compare the percentage of apoptotic cells (early + late) between different treatment groups.

Protocol 3: Synergy Analysis (Chou-Talalay Method)

This method is used to quantitatively determine the interaction between two or more drugs.

Principle: The Chou-Talalay method is based on the median-effect equation, which linearizes the dose-effect relationship. The Combination Index (CI) is then calculated to determine the nature of the drug interaction.

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Procedure:

  • Experimental Design:

    • Determine the IC50 values for each individual drug from the proliferation assay.

    • Design a fixed-ratio combination experiment. For example, if the IC50 of Drug A is 10 nM and Drug B is 100 nM, the fixed ratio could be 1:10.

    • Prepare serial dilutions of the drug combination at this fixed ratio.

  • Data Acquisition:

    • Perform the proliferation (MTT) assay with the single drugs and the fixed-ratio combination.

  • Data Analysis using CompuSyn Software (or similar):

    • Enter the dose-effect data for each single drug and the combination into the software.

    • The software will generate the median-effect plots and calculate the CI values at different effect levels (e.g., CI50, CI75, CI90).

    • The software will also generate a Fa-CI plot (fraction affected vs. CI) and an isobologram for visualization of the synergy.

Management of Toxicities

In the clinical setting, the combination of this compound with intensive chemotherapy requires careful monitoring and management of potential toxicities. Common adverse events include myelosuppression, gastrointestinal toxicities (nausea, vomiting, diarrhea), and fatigue.[5] FLT3 inhibitors as a class can also be associated with QTc prolongation, so baseline and on-treatment electrocardiograms are recommended.[6] Supportive care, including antiemetics, prophylactic antimicrobials, and growth factor support, is crucial for managing these side effects.

Conclusion

The combination of this compound with cytarabine and daunorubicin represents a promising, mechanistically-driven therapeutic strategy for AML, particularly in patients with FLT3 mutations. The provided application notes and protocols offer a framework for researchers to further investigate this combination and develop novel therapeutic approaches for this challenging disease.

References

Application Notes and Protocols for Tandutinib and Bevacizumab Combination Therapy in Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment approaches. The combination of tandutinib and bevacizumab represents a targeted therapeutic strategy aimed at simultaneously inhibiting critical pathways involved in tumor growth, angiogenesis, and survival. Bevacizumab, a humanized monoclonal antibody, targets Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis. This compound is a small molecule inhibitor of type III receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3), c-Kit, and Platelet-Derived Growth Factor Receptor β (PDGFRβ), which are implicated in tumor cell proliferation and resistance to anti-angiogenic therapies.[1]

These application notes provide a comprehensive overview of the preclinical and clinical investigation of this combination therapy, including detailed protocols for relevant assays and a summary of clinical findings.

Data Presentation

Clinical Efficacy in Recurrent Glioblastoma (NCT00667394)

A Phase II clinical trial evaluated the efficacy and safety of this compound in combination with bevacizumab in patients with recurrent glioblastoma.[2] The following table summarizes the key efficacy outcomes of this study.

Efficacy EndpointResultCitation
Number of Evaluable Patients37[2]
Partial Response (PR)9 (24%)[2]
Median Overall Survival (OS)11.0 months[2]
Median Progression-Free Survival (PFS)4.1 months[2]
6-Month Progression-Free Survival (PFS6)23%[2]
Toxicity Profile in Recurrent Glioblastoma (NCT00667394)

The combination of this compound and bevacizumab was associated with notable toxicities. The table below details the most common Grade ≥3 adverse events observed in the Phase II trial.

Grade ≥3 Adverse EventIncidenceCitation
Hypertension17.1%[2]
Muscle Weakness17.1%[2]
Lymphopenia14.6%[2]
Hypophosphatemia9.8%[2]

It is important to note that all patients in the trial experienced at least one treatment-related toxicity.[2]

Signaling Pathways

The combination of this compound and bevacizumab is designed to concurrently block multiple signaling pathways crucial for glioblastoma progression.

Bevacizumab: Targeting the VEGF Pathway

Bevacizumab sequesters VEGF-A, preventing its interaction with VEGFR-2 on endothelial cells. This inhibition blocks downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK/ERK pathways, ultimately leading to a reduction in angiogenesis and tumor growth.

cluster_extracellular Extracellular Space cluster_cell Endothelial Cell Bevacizumab Bevacizumab VEGF-A VEGF-A Bevacizumab->VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 PI3K PI3K VEGFR-2->PI3K MAPK MAPK VEGFR-2->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis ERK ERK MAPK->ERK ERK->Angiogenesis

Bevacizumab's inhibition of the VEGF signaling pathway.
This compound: Multi-Targeted Kinase Inhibition

This compound inhibits the receptor tyrosine kinases PDGFRβ, c-Kit, and FLT3. In glioblastoma, these receptors can be aberrantly activated, driving tumor cell proliferation and survival through downstream pathways such as PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT.

cluster_extracellular Extracellular Space cluster_cell Glioblastoma Cell This compound This compound PDGFRβ PDGFRβ This compound->PDGFRβ c-Kit c-Kit This compound->c-Kit FLT3 FLT3 This compound->FLT3 PDGF PDGF PDGF->PDGFRβ SCF SCF SCF->c-Kit FLT3L FLT3L FLT3L->FLT3 PI3K PI3K PDGFRβ->PI3K MAPK MAPK PDGFRβ->MAPK c-Kit->PI3K c-Kit->MAPK FLT3->PI3K FLT3->MAPK JAK JAK FLT3->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival ERK ERK MAPK->ERK ERK->Proliferation & Survival STAT STAT JAK->STAT STAT->Proliferation & Survival

This compound's inhibition of PDGFRβ, c-Kit, and FLT3 signaling.

Experimental Protocols

Clinical Trial Protocol (Adapted from NCT00667394)

This protocol provides a general framework for a clinical study investigating this compound and bevacizumab in recurrent glioblastoma.

Patient_Enrollment Patient Enrollment (Recurrent GBM, Bevacizumab-naive) Tandutinib_Monotherapy This compound Monotherapy (500 mg BID) Patient_Enrollment->Tandutinib_Monotherapy Days 1-14 Combination_Therapy Combination Therapy (this compound 500 mg BID + Bevacizumab 10 mg/kg q2w) Tandutinib_Monotherapy->Combination_Therapy Starting Day 15 Patient_Monitoring Patient Monitoring (Physical/Neuro exams, Blood tests, MRI) Combination_Therapy->Patient_Monitoring Every 2-4 weeks Endpoint_Analysis Endpoint Analysis (Response Rate, PFS, OS, Toxicity) Combination_Therapy->Endpoint_Analysis Patient_Monitoring->Combination_Therapy Continue until progression or unacceptable toxicity

Clinical trial workflow for this compound and bevacizumab in GBM.

Patient Monitoring Schedule:

  • Physical and Neurological Examinations: Every 4 weeks.[3]

  • Blood Tests (Complete Blood Count, Chemistry Panel): Every 2 weeks.[3]

  • Magnetic Resonance Imaging (MRI): Baseline, after 2 weeks of this compound monotherapy, and then every 4 weeks during combination therapy.[1]

Preclinical Evaluation: Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of this compound and bevacizumab on glioblastoma cell lines in vitro.

Materials:

  • Glioblastoma cell lines (e.g., U87, T98G)

  • 96-well plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound and Bevacizumab

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with varying concentrations of this compound, bevacizumab, or the combination. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Crystal Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Preclinical Evaluation: Western Blot Analysis of Signaling Pathways

This protocol is for investigating the effects of this compound and bevacizumab on key signaling proteins in glioblastoma cells.

Materials:

  • Glioblastoma cell lines

  • This compound and Bevacizumab

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat glioblastoma cells with this compound, bevacizumab, or the combination for the desired time. Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression and phosphorylation levels.[4]

Preclinical Evaluation: In Vivo Glioblastoma Xenograft Model

This protocol outlines the establishment and use of an orthotopic glioblastoma xenograft model to evaluate the in vivo efficacy of this compound and bevacizumab.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Glioblastoma cell line (e.g., U87-luciferase)

  • Stereotactic apparatus

  • This compound and Bevacizumab

  • Bioluminescence imaging system

Procedure:

  • Cell Implantation: Stereotactically implant luciferase-expressing glioblastoma cells into the brains of immunocompromised mice.[5]

  • Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging.

  • Treatment Initiation: Once tumors are established, randomize mice into treatment groups (vehicle control, this compound alone, bevacizumab alone, combination).

  • Drug Administration: Administer drugs at the desired dose and schedule (e.g., this compound via oral gavage, bevacizumab via intraperitoneal injection).

  • Efficacy Assessment: Monitor tumor growth via bioluminescence imaging and measure overall survival.

  • Pharmacodynamic Studies: At the end of the study, tumors can be harvested for analysis of signaling pathways by western blotting or immunohistochemistry.

Conclusion

The combination of this compound and bevacizumab has been investigated as a potential therapeutic strategy for recurrent glioblastoma. While the Phase II clinical trial did not demonstrate a significant improvement in efficacy compared to bevacizumab monotherapy and was associated with increased toxicity, the rationale for dual targeting of angiogenesis and key tumor survival pathways remains a valid area of investigation.[2] The protocols provided here offer a framework for further preclinical and translational research to explore the potential of this and similar combination therapies, with the goal of identifying more effective treatments for this devastating disease.

References

Application Notes and Protocols for Establishing Tandutinib-Resistant Cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing and characterizing Tandutinib-resistant acute myeloid leukemia (AML) cell line models. The protocols outlined below are essential tools for investigating the mechanisms of drug resistance, evaluating novel therapeutic strategies, and advancing the development of more effective treatments for AML.

This compound (formerly MLN518) is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in AML. While effective, resistance to this compound can emerge, often through secondary mutations in the FLT3 kinase domain. Understanding and modeling this resistance is critical for overcoming treatment failure.

Data Presentation: this compound Resistance in AML Cell Lines

The development of resistance is quantitatively measured by the shift in the half-maximal inhibitory concentration (IC50). The following table summarizes typical IC50 values for this compound in sensitive parental and derived resistant AML cell lines.

Cell LineGenotypeIC50 (Parental)IC50 (Resistant)Fold ResistanceReference Mutation
MOLM-13 FLT3-ITD~10 nM>1000 nM~100-foldD835Y
MV4-11 FLT3-ITD~10 nM>1000 nM>100-foldD835Y (Predicted)
Ba/F3 FLT3-ITD+D835Y->18-fold vs. ITD>18-foldD835Y

Data is compiled from multiple sources and represents typical values. Actual values may vary based on experimental conditions.[1]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant AML Cell Lines

This protocol describes the generation of this compound-resistant AML cell lines (e.g., MOLM-13, MV4-11) by continuous exposure to escalating concentrations of the drug.

Materials:

  • Parental AML cell lines (e.g., MOLM-13, MV4-11)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (MLN518)

  • DMSO (for stock solution)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Cryopreservation medium

Procedure:

  • Initial Culture and IC50 Determination:

    • Culture the parental AML cell line in complete medium.

    • Determine the initial IC50 of this compound for the parental cell line using a cell viability assay (e.g., MTT, CellTiter-Glo).

  • Initiation of Resistance Induction:

    • Begin by continuously exposing the parental cells to this compound at a concentration equal to the IC50.

    • Culture the cells in the presence of the drug, monitoring cell viability and proliferation. Initially, a significant reduction in cell growth is expected.

  • Dose Escalation:

    • Once the cells have recovered and are proliferating steadily at the initial concentration (typically 2-4 weeks), increase the concentration of this compound by 1.5 to 2-fold.

    • Continue this stepwise dose escalation, allowing the cells to adapt and resume proliferation at each new concentration. This process can take 6-12 months.[2]

  • Maintenance and Cryopreservation:

    • Maintain the resistant cell line in a continuous culture with the highest achieved concentration of this compound.

    • At each successful dose escalation, cryopreserve vials of the resistant cells for future use.

  • Confirmation of Resistance:

    • Periodically, and upon establishing a stable resistant line, perform a cell viability assay to determine the new IC50 of the resistant cells compared to the parental line. A significant increase (e.g., >10-fold) confirms the resistant phenotype.

Protocol 2: Characterization of Resistant Cell Lines

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine and compare the IC50 values of this compound in parental and resistant cell lines.

  • Procedure:

    • Seed parental and resistant cells in 96-well plates at a density of 5 x 10^4 cells/well.

    • Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

    • Incubate for 72 hours at 37°C, 5% CO2.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.

2. Western Blot Analysis of FLT3 Signaling

  • Objective: To assess the phosphorylation status of FLT3 and downstream signaling proteins.

  • Procedure:

    • Culture parental and resistant cells to 80% confluency.

    • Treat cells with various concentrations of this compound for 2-4 hours.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total-STAT5, phospho-AKT, total-AKT, phospho-ERK1/2, and total-ERK1/2.

    • Use a loading control such as GAPDH or β-actin.

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

3. Sanger Sequencing of FLT3 Kinase Domain

  • Objective: To identify potential secondary mutations in the FLT3 gene that confer resistance.

  • Procedure:

    • Isolate genomic DNA from both parental and resistant cell lines.

    • Amplify the FLT3 kinase domain (exons 14, 15, and 20) using PCR with specific primers.

    • Purify the PCR products.

    • Perform Sanger sequencing of the purified PCR products.

    • Align the sequences from the resistant cells to the parental cells and a reference sequence to identify any mutations, such as the D835Y mutation.

Mandatory Visualizations

G cluster_0 Phase 1: Culture & IC50 cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Characterization p1 Culture Parental AML Cells (e.g., MOLM-13, MV4-11) p2 Determine Baseline IC50 of this compound p1->p2 p3 Continuous Exposure to This compound (at IC50) p4 Monitor Cell Viability & Proliferation p3->p4 p5 Stepwise Increase in This compound Concentration (1.5x - 2x) p4->p5 p6 Allow Cells to Recover and Proliferate p5->p6 p6->p5 Repeat until high resistance is achieved p7 Confirm Resistant Phenotype (IC50 Shift >10-fold) p6->p7 p10 Cryopreserve Resistant Cell Stocks p6->p10 p8 Analyze Signaling Pathways (Western Blot) p7->p8 p9 Sequence FLT3 Kinase Domain (Identify Mutations) p7->p9

Caption: Workflow for generating this compound-resistant cell lines.

G cluster_sensitive This compound Sensitive FLT3-ITD Signaling cluster_resistant This compound Resistant FLT3-ITD + D835Y Signaling FLT3_ITD_S FLT3-ITD RAS_S RAS/MAPK Pathway FLT3_ITD_S->RAS_S PI3K_S PI3K/AKT Pathway FLT3_ITD_S->PI3K_S STAT5_S STAT5 Pathway FLT3_ITD_S->STAT5_S Tandutinib_S This compound Tandutinib_S->FLT3_ITD_S Proliferation_S Leukemic Cell Proliferation & Survival RAS_S->Proliferation_S PI3K_S->Proliferation_S STAT5_S->Proliferation_S FLT3_ITD_R FLT3-ITD + D835Y Mutation RAS_R RAS/MAPK Pathway FLT3_ITD_R->RAS_R PI3K_R PI3K/AKT Pathway FLT3_ITD_R->PI3K_R STAT5_R STAT5 Pathway FLT3_ITD_R->STAT5_R Tandutinib_R This compound Tandutinib_R->FLT3_ITD_R Binding Impaired Proliferation_R Leukemic Cell Proliferation & Survival RAS_R->Proliferation_R PI3K_R->Proliferation_R STAT5_R->Proliferation_R

Caption: Signaling pathways in sensitive vs. resistant cells.

References

Application Notes and Protocols: Detecting Tandutinib's Effect on FLT3 Phosphorylation via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for utilizing Western blotting to assess the inhibitory effect of Tandutinib on FMS-like tyrosine kinase 3 (FLT3) phosphorylation. This application is critical for the preclinical evaluation of this compound and similar tyrosine kinase inhibitors (TKIs) in the context of hematological malignancies, particularly Acute Myeloid Leukemia (AML), where FLT3 mutations are prevalent.[1][2][3][4][5]

This compound (formerly MLN518) is a potent inhibitor of type III receptor tyrosine kinases, including FLT3, platelet-derived growth factor receptor (PDGFR), and c-Kit.[6][7][8] Mutations in the FLT3 gene, such as internal tandem duplications (ITD), lead to constitutive activation of the kinase, promoting uncontrolled cell proliferation and survival through downstream signaling pathways like PI3K-AKT, RAS-MEK-ERK, and STAT5.[1][4][5][9] this compound effectively inhibits this autophosphorylation, thereby blocking these pro-survival signals.[7][10]

Data Presentation: this compound Inhibition of FLT3

The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against FLT3 and other kinases, as well as its effect on cell lines expressing activating FLT3 mutations.

Target/Cell LineAssay TypeIC50 ValueReference
FLT3 Kinase Assay0.22 µM[11][12]
c-KitKinase Assay0.17 µM[11][12]
PDGFRβKinase Assay0.20 µM[11][12]
CSF-1RKinase Assay3.43 µM[11]
Ba/F3 (FLT3-ITD)Cell Growth Inhibition10-30 nM[11]
Molm-13 (FLT3-ITD)Cell Proliferation10 nM[11]
Molm-14 (FLT3-ITD)Cell Proliferation10 nM[11]
FLT3-ITDAutophosphorylation Inhibition10-100 nM[11]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_pathways Downstream Signaling FLT3 FLT3 Receptor FLT3->FLT3 Dimerization & Autophosphorylation PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 FL FLT3 Ligand FL->FLT3 Binds This compound This compound This compound->FLT3 Inhibits Phosphorylation AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: FLT3 Signaling and this compound Inhibition.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis A 1. Culture FLT3-ITD positive cells (e.g., MV4-11, Molm-13) B 2. Treat cells with varying concentrations of this compound A->B C 3. Include vehicle control (e.g., DMSO) B->C D 4. Lyse cells in RIPA buffer with protease/phosphatase inhibitors E 5. Quantify protein concentration (e.g., BCA assay) D->E F 6. Prepare samples and run SDS-PAGE G 7. Transfer proteins to a PVDF or nitrocellulose membrane F->G H 8. Block membrane (e.g., 5% BSA) I 9. Incubate with primary antibody (anti-pFLT3 or anti-FLT3) H->I J 10. Wash and incubate with HRP-conjugated secondary antibody I->J K 11. Detect with ECL substrate J->K L 12. Image the blot M 13. Quantify band intensity and normalize pFLT3 to total FLT3 L->M

Caption: Western Blot Workflow for pFLT3 Detection.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Utilize human AML cell lines with endogenous FLT3-ITD mutations, such as MV4-11 or Molm-13.[11][13][14]

  • Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment:

    • Plate cells at a density of 1 x 10^6 cells/mL.

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2-4 hours).[15]

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

Protein Extraction and Quantification
  • Cell Lysis:

    • Harvest cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitor cocktails.[16]

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Collect the supernatant containing the total protein.

    • Determine the protein concentration using a bicinchoninic acid (BCA) protein assay or a similar method.

Western Blotting
  • SDS-PAGE:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Load the samples onto an 8-10% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[16]

    • The transfer can be performed using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]

    • Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (e.g., anti-pFLT3 Tyr589/591 or Tyr842) overnight at 4°C with gentle agitation.[15][18][19]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[14]

    • Capture the chemiluminescent signal using a digital imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total FLT3 or a housekeeping protein like β-actin or GAPDH.[13][16]

    • Quantify the band intensities using densitometry software (e.g., ImageJ).[20]

    • Calculate the ratio of phosphorylated FLT3 to total FLT3 to determine the extent of inhibition by this compound.[21]

References

Application Note: Tandutinib Solubility and Preparation for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Tandutinib (also known as MLN518) is a potent, orally available small molecule inhibitor targeting type III receptor tyrosine kinases.[1][2] It selectively inhibits FMS-like tyrosine kinase 3 (FLT3), c-Kit, and platelet-derived growth factor receptor (PDGFR).[1][3][4] Mutations leading to the constitutive activation of FLT3 are common in Acute Myeloid Leukemia (AML), making this compound a subject of significant interest in cancer research.[1] Proper preparation of this compound for in vitro studies is critical for obtaining accurate and reproducible results. This document provides detailed protocols for the solubilization of this compound and its preparation for use in cell culture experiments.

Physicochemical Properties and Solubility

This compound is a piperazinyl quinazoline compound.[4] For experimental purposes, it is crucial to understand its physical and chemical properties, particularly its solubility, which dictates how it should be prepared for cell-based assays.

PropertyDataReference(s)
Molecular Formula C₃₁H₄₂N₆O₄[1][2][3]
Molecular Weight 562.7 g/mol [1][2][3]
Appearance Solid powder[2]
Solubility in DMSO ≥ 35 mg/mL (up to 100 mg/mL)[5][6]
Solubility in Ethanol 100 mg/mL
Solubility in Water Insoluble[5]

Note: The hydrochloride salt of this compound is reported to be soluble in water.[6] However, for most in vitro cell culture applications, the free base form is dissolved in DMSO to create a concentrated stock solution. Use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[5]

Mechanism of Action: Signaling Pathway Inhibition

This compound exerts its anti-neoplastic effects by inhibiting the autophosphorylation of FLT3, c-Kit, and PDGFR, which in turn blocks downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1][4][7] This inhibition leads to cell cycle arrest and apoptosis in cancer cells that rely on these activated kinases.[4][7]

Tandutinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptors Receptor Tyrosine Kinases (FLT3, c-Kit, PDGFR) PI3K PI3K Receptors->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->Receptors Tandutinib_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Powder This compound Powder Weigh Weigh Powder Powder->Weigh Dissolve Add Anhydrous DMSO Weigh->Dissolve Vortex Vortex to Dissolve Dissolve->Vortex Filter Sterile Filter (0.22 µm) Vortex->Filter Stock 10 mM Stock Solution Filter->Stock Aliquot Aliquot & Store at -20°C/-80°C Stock->Aliquot Thaw Thaw Stock Aliquot Aliquot->Thaw Dilute Dilute in Culture Medium Thaw->Dilute Mix Mix Thoroughly Dilute->Mix Treat Add to Cells (Final Conc. e.g., 1 µM) Mix->Treat

References

Application Notes and Protocols for the Quantification of Tandutinib in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tandutinib (formerly known as MLN518 or CT53518) is a potent, orally available small-molecule inhibitor of type III receptor tyrosine kinases (RTKs), including FMS-like tyrosine kinase 3 (FLT3), c-KIT, and platelet-derived growth factor receptor (PDGFR).[1][2] Its targeted inhibition of these key signaling proteins, which are often dysregulated in various cancers, has made it a subject of interest in oncological research, particularly for acute myeloid leukemia (AML).[1][3] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic stability assessment.

This document provides a detailed protocol for a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound.

Mechanism of Action: Inhibition of Key Signaling Pathways

This compound exerts its therapeutic effect by inhibiting the autophosphorylation of FLT3, c-KIT, and PDGFR.[1][4] These receptors are critical mediators of cell survival, proliferation, and differentiation.[5] In certain cancers, mutations can lead to constitutive activation of these receptors, driving uncontrolled cell growth. By blocking the kinase activity of these receptors, this compound effectively downregulates downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis and inhibition of tumor growth.[4]

Tandutinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 PI3K PI3K FLT3->PI3K cKIT c-KIT cKIT->PI3K PDGFR PDGFR PDGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Apoptosis Apoptosis mTOR->Apoptosis Proliferation Cell Proliferation & Survival p70S6K->Proliferation This compound This compound This compound->FLT3 Inhibits This compound->cKIT Inhibits This compound->PDGFR Inhibits

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Experimental Protocols

This section details a validated LC-MS/MS method for the quantification of this compound in human liver microsomes, which can be adapted for other biological matrices such as plasma.[3]

Materials and Reagents
  • This compound (Reference Standard)

  • Entrectinib (Internal Standard, IS)

  • Acetonitrile (HPLC Grade)

  • Dimethyl Sulfoxide (DMSO)

  • Water (HPLC Grade)

  • Human Liver Microsomes (HLM)

  • Phosphate Buffer

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve this compound and Entrectinib in DMSO to prepare individual stock solutions of 1 mg/mL.

  • This compound Working Solutions:

    • Working Solution 1 (WK1 - 100 µg/mL): Perform a ten-fold dilution of the this compound stock solution with the mobile phase.

    • Working Solution 2 (WK2 - 10 µg/mL): Further dilute WK1 with the mobile phase.

  • Internal Standard Working Solution (WK3 - 2 µg/mL):

    • Prepare a 2 µg/mL working solution of Entrectinib by diluting the stock solution with the mobile phase.[6]

Preparation of Calibration Standards and Quality Controls (QC)
  • Matrix Preparation:

    • For analysis in human liver microsomes, prepare the HLM matrix by mixing the mobile phase with 30 µL of HLMs (1 mg protein/phosphate buffer) after deactivation with DMSO.[3] For plasma samples, pooled blank plasma would be used.

  • Calibration Standards:

    • Prepare a series of nine calibration standards by spiking the HLM matrix with appropriate volumes of this compound WK2 to achieve final concentrations of 5, 10, 30, 50, 80, 100, 200, 300, and 500 ng/mL.[3]

  • Quality Control Samples:

    • Prepare four levels of QC samples:

      • Lower Limit of Quantification (LLOQ): 5 ng/mL

      • Low Quality Control (LQC): 15 ng/mL

      • Medium Quality Control (MQC): 150 ng/mL

      • High Quality Control (HQC): 400 ng/mL[3]

  • Internal Standard Addition:

    • Add 50 µL of the Entrectinib working solution (WK3, 2 µg/mL) to all calibration standards and QC samples.[3]

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting this compound from biological matrices.[3]

  • To each tube containing the calibration standards and QC samples, add 2 mL of acetonitrile.[3]

  • Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 12 minutes at 4°C to pellet the precipitated proteins.[3]

  • Carefully collect 1 mL of the supernatant and filter it through a 0.22 µm syringe filter into a clean 1.5 mL vial.[3]

  • The samples are now ready for injection into the LC-MS/MS system.

Tandutinib_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., HLM, Plasma) Spike Spike with this compound & Internal Standard Sample->Spike Precipitate Add Acetonitrile (Protein Precipitation) Spike->Precipitate Centrifuge Centrifuge (14,000 rpm, 12 min, 4°C) Precipitate->Centrifuge Filter Filter Supernatant (0.22 µm syringe filter) Centrifuge->Filter Inject Inject into LC-MS/MS System Filter->Inject LC Liquid Chromatography (C8 Column, Isocratic) Inject->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition & Processing MS->Data

Figure 2: Experimental workflow for this compound quantification.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the instrumental conditions for the analysis of this compound.

Table 1: Liquid Chromatography Parameters [3]

Parameter Value
Column C8
Mobile Phase Isocratic Elution System
Injection Volume 5 µL
Run Time 2 minutes
This compound Retention Time 0.82 minutes

| Entrectinib (IS) Retention Time | 1.49 minutes |

Table 2: Mass Spectrometry Parameters [6][7]

Parameter This compound Entrectinib (IS)
Ionization Mode ESI Positive ESI Positive
Monitoring Mode Multiple Reaction Monitoring (MRM) Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 563 561
Product Ion (m/z) 126 302, 284
Fragmentor Voltage (V) 140 135

| Collision Energy (eV) | 20 | 15 |

Method Validation Summary

The described method has been validated according to regulatory guidelines, demonstrating its reliability for the quantification of this compound in biological matrices.[3]

Table 3: Method Validation Parameters [1][3][7]

Parameter Result
Linearity Range 5 - 500 ng/mL
Correlation Coefficient (r²) ≥ 0.9999
Lower Limit of Quantification (LLOQ) 3.8 ng/mL
Limit of Detection (LOD) 1.3 ng/mL
Intra-day Precision (%RSD) < 10.5%
Inter-day Precision (%RSD) < 10.5%
Intra-day Accuracy (%Bias) < 10.5%
Inter-day Accuracy (%Bias) < 10.5%
Recovery (this compound) 102.67% ± 4.17%

| Recovery (Entrectinib) | 98.4% ± 0.75% |

Data Analysis

A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard (Entrectinib) against the nominal concentration of the calibration standards. The concentration of this compound in the QC and unknown samples is then determined using the linear regression equation derived from the calibration curve.[3]

Conclusion

The LC-MS/MS method detailed in this document provides a robust, sensitive, and reproducible approach for the quantification of this compound in biological samples. The simple protein precipitation extraction procedure and rapid chromatographic run time make it suitable for high-throughput analysis in support of preclinical and clinical studies. The validation data confirms that the method meets the stringent requirements for bioanalytical method validation.

References

Troubleshooting & Optimization

Tandutinib Clinical Trials: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Tandutinib. It focuses on dose-limiting toxicities (DLTs) observed in clinical trials, offering troubleshooting guidance and frequently asked questions in a user-friendly format.

Frequently Asked Questions (FAQs)

Q1: What are the primary dose-limiting toxicities associated with this compound?

A1: The principal dose-limiting toxicity (DLT) of this compound observed in clinical trials is reversible generalized muscular weakness and/or fatigue.[1][2][3][4] These toxicities were noted at the higher dose levels of 525 mg and 700 mg administered twice daily.[1][2][3][4]

Q2: At what dose levels did the dose-limiting toxicities occur?

A2: Dose-limiting toxicities, specifically generalized muscular weakness and fatigue, were reported at doses of 525 mg and 700 mg twice daily.[1][2][3][4] The maximum tolerated dose (MTD) was established at 525 mg twice daily.[1][2]

Q3: Were there other significant, non-dose-limiting toxicities observed with this compound?

A3: Yes, other toxicities were observed during treatment with this compound. These included nausea, vomiting, and to a lesser extent, diarrhea.[1] These symptoms were generally manageable with standard medications.[1] One patient experienced dose-limiting (grade 3) diarrhea at the 700 mg twice-daily dose.[1] Some patients also developed lower-extremity or periorbital edema.[1]

Q4: Was myelosuppression a common toxicity with this compound?

A4: Although preclinical studies suggested the potential for myelosuppression at high doses, clinically significant hematologic toxicity was not observed in the phase 1 trial.[1] Decreases in peripheral blood cell counts were consistently associated with increases in bone marrow blast counts, indicating disease progression rather than drug-induced myelosuppression.[1]

Q5: Is there a risk of QT interval prolongation with this compound?

A5: Preclinical data indicated a potential for QT interval prolongation.[1] However, a rigorous assessment in the clinical trial was challenging due to the complex condition of the patients. A regression analysis did not show a statistically significant correlation between this compound dose and QTc interval changes, although one patient at the 525 mg twice-daily dose did have a notable increase in QTc.[1]

Dose-Limiting Toxicities Data

The following table summarizes the dose-limiting toxicities observed in a key phase 1 clinical trial of this compound.

Dose Level (twice daily)Number of PatientsDose-Limiting Toxicity (DLT)Number of Patients with DLT
525 mg6Generalized muscular weakness, fatigue1
700 mg2Generalized muscular weakness, fatigue2
700 mg2Grade 3 Diarrhea1

Experimental Protocols

Assessment of Dose-Limiting Toxicity

In the phase 1 clinical trial of this compound for acute myelogenous leukemia (AML) and high-risk myelodysplastic syndrome (MDS), the following protocol was used to determine DLTs:

  • Observation Period: New patients were not enrolled at a higher dose level until at least three patients at the preceding dose had been treated for a minimum of 14 days without experiencing a DLT.[1]

  • DLT Definition: A dose-limiting toxicity was defined as any grade 3 or 4 nonhematologic toxicity or any grade 2 neurologic toxicity.[1]

  • Toxicity Grading: Toxicities were graded according to the National Cancer Institute's Common Toxicity Criteria, version 2.0.[1]

  • Dose Escalation: A modified Fibonacci dose escalation scheme was employed to enroll separate groups of 3 to 6 patients into successively higher dose cohorts.[1]

Visualizations

Signaling Pathways Inhibited by this compound

This compound is a multi-kinase inhibitor targeting FLT3, PDGFR, and KIT, which are all type III receptor tyrosine kinases.[1][3][4][5] Activating mutations in these receptors can lead to uncontrolled cell proliferation and survival in various cancers, including AML.[2][6]

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling This compound This compound FLT3 FLT3 This compound->FLT3 PDGFR PDGFR This compound->PDGFR KIT KIT This compound->KIT Proliferation Proliferation FLT3->Proliferation Survival Survival FLT3->Survival PDGFR->Proliferation PDGFR->Survival KIT->Proliferation KIT->Survival

Caption: this compound's mechanism of action, inhibiting FLT3, PDGFR, and KIT signaling pathways.

Clinical Trial Dose Escalation Workflow (3+3 Design)

The dose escalation for the phase 1 trial followed a standard "3+3" design to determine the MTD.[7] This is a common design in phase 1 oncology trials.

G start Start with Dose Level X enroll3 Enroll 3 Patients start->enroll3 dlt_check DLT Observed? enroll3->dlt_check no_dlt 0/3 Patients with DLT dlt_check->no_dlt No one_dlt 1/3 Patients with DLT dlt_check->one_dlt Yes (1) two_or_more_dlt ≥2/3 Patients with DLT dlt_check->two_or_more_dlt Yes (≥2) escalate Escalate to Next Dose Level no_dlt->escalate enroll3_more Enroll 3 More Patients one_dlt->enroll3_more mtd MTD = Previous Dose Level two_or_more_dlt->mtd dlt_check_expanded DLT in Expanded Cohort? enroll3_more->dlt_check_expanded one_of_six_dlt ≤1/6 Patients with DLT dlt_check_expanded->one_of_six_dlt No (≤1) two_or_more_of_six_dlt ≥2/6 Patients with DLT dlt_check_expanded->two_or_more_of_six_dlt Yes (≥2) one_of_six_dlt->escalate two_or_more_of_six_dlt->mtd

Caption: A typical 3+3 dose escalation workflow used in Phase 1 clinical trials.

References

Technical Support Center: Tandutinib and Acetylcholine Receptor Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Tandutinib on acetylcholine receptors. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental work.

Quantitative Data Summary

This compound has been observed to interact with both muscarinic and nicotinic acetylcholine receptors. The following table summarizes the in vitro inhibitory concentrations.

Target ReceptorIC50 (ng/mL)IC50 (µM)
Muscarinic Acetylcholine Receptor (nonselective, CNS)434[1]~0.77
Nicotinic Acetylcholine Receptor (muscle-type)483[1]~0.86

Molecular Weight of this compound: 562.7 g/mol

Signaling Pathway Diagrams

To visualize the potential downstream consequences of this compound's off-target activity, the canonical signaling pathways for nicotinic and muscarinic acetylcholine receptors are provided below.

Nicotinic_Acetylcholine_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion Channel Acetylcholine->nAChR Binds & Activates This compound This compound (Antagonist) This compound->nAChR Binds & Inhibits Depolarization Membrane Depolarization nAChR->Depolarization Channel Opening Ca_influx Ca²⁺ Influx Depolarization->Ca_influx Na_influx Na⁺ Influx Depolarization->Na_influx Downstream Downstream Cellular Effects (e.g., Muscle Contraction) Ca_influx->Downstream Na_influx->Downstream

Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.

Muscarinic_Acetylcholine_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine mAChR Muscarinic Acetylcholine Receptor (mAChR) (Gq/Gi-coupled) Acetylcholine->mAChR Binds & Activates This compound This compound (Antagonist) This compound->mAChR Binds & Inhibits Gq Gq Activation mAChR->Gq Gi Gi Inhibition mAChR->Gi PLC PLC Activation Gq->PLC AC Adenylyl Cyclase Inhibition Gi->AC IP3_DAG IP₃ & DAG Production PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_release Ca²⁺ Release IP3_DAG->Ca_release Downstream_Gi Downstream Cellular Effects cAMP->Downstream_Gi Downstream_Gq Downstream Cellular Effects Ca_release->Downstream_Gq

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.

Troubleshooting Guides

Issue 1: Unexpected muscle weakness or paralysis in animal models treated with this compound.
  • Question: We are observing unexpected muscle weakness in our mouse models following this compound administration, which is confounding our primary study on its kinase inhibitor effects. How can we confirm if this is related to off-target acetylcholine receptor activity?

  • Answer: This clinical observation is consistent with reports of a reversible myasthenic-like syndrome in patients treated with this compound, which is hypothesized to be due to toxicity at the neuromuscular junction.[2][3] The likely cause is the reversible binding of this compound to the postsynaptic acetylcholine receptor complex.[1][2][3] To investigate this, we recommend performing electrophysiology studies on your animal models.

    Recommended Experimental Protocol: Electrophysiology

    • Animal Preparation: Anesthetize the animal according to your institution's approved protocols.

    • Nerve Stimulation: Isolate a peripheral nerve (e.g., sciatic nerve) and place stimulating electrodes.

    • Recording: Place recording electrodes over the corresponding muscle belly to measure compound muscle action potentials (CMAPs).

    • Repetitive Nerve Stimulation (RNS): Apply a train of stimuli (e.g., 2-5 Hz) and observe for a decremental response in the CMAP amplitude, which is a hallmark of postsynaptic neuromuscular junction blockade.[3][4]

    • Single-Fiber EMG (SFEMG): If available, SFEMG can be used to measure "jitter" and "blocking," which are sensitive indicators of neuromuscular transmission defects.[3]

    • Data Analysis: Compare the electrophysiological parameters between this compound-treated and vehicle-treated animals. A significant decremental response and increased jitter/blocking in the this compound group would support the hypothesis of neuromuscular junction toxicity.

Issue 2: Inconsistent results in cell-based assays when investigating this compound's primary kinase targets.
  • Question: Our cell-based assays for FLT3 or c-Kit inhibition by this compound are showing high variability. Could off-target effects on acetylcholine receptors be interfering?

  • Answer: If the cell line you are using endogenously expresses acetylcholine receptors, particularly muscarinic receptors which can modulate intracellular signaling pathways like calcium and cAMP, it is possible that off-target effects are contributing to assay variability.

    Troubleshooting Steps:

    • Receptor Expression Profiling: First, confirm whether your cell line expresses muscarinic or nicotinic acetylcholine receptors using RT-PCR, western blot, or immunocytochemistry.

    • Use of Specific Antagonists: In your kinase assay, include a control group where cells are pre-treated with a well-characterized, specific antagonist for the acetylcholine receptor subtype you've identified (e.g., atropine for muscarinic receptors, d-tubocurarine for muscle-type nicotinic receptors). If the variability is reduced in the presence of the specific antagonist, it suggests that this compound's off-target activity was a contributing factor.

    • Choice of Cell Line: If possible, consider using a cell line that has been engineered to express your primary kinase target but is known to be deficient in acetylcholine receptors.

    • Assay Endpoint Selection: Choose an assay endpoint that is as direct a measure of your target kinase activity as possible (e.g., phosphorylation of a direct downstream substrate) to minimize the influence of parallel signaling pathways that might be activated by off-target effects.

Frequently Asked Questions (FAQs)

  • Q1: What are the known off-target effects of this compound on acetylcholine receptors?

    • A1: In a broad in vitro pharmacology screen, this compound demonstrated inhibitory activity against the muscarinic nonselective central nervous system acetylcholine receptor with an IC50 of 434 ng/mL and the muscle-type nicotinic acetylcholine receptor with an IC50 of 483 ng/mL.[1]

  • Q2: What are the specific subtypes of acetylcholine receptors that this compound might be affecting?

    • A2: The "muscle-type" nicotinic acetylcholine receptor is typically composed of (α1)₂β1δε (adult) or (α1)₂β1δγ (fetal) subunits.[5] The "nonselective central nervous system muscarinic acetylcholine receptor" likely refers to the M1, M2, and M4 subtypes, which are the most predominant in the CNS.[2]

  • Q3: How can I experimentally determine the binding affinity of this compound for acetylcholine receptors?

    • A3: A competitive radioligand binding assay is the standard method. A detailed protocol is provided below.

  • Q4: How can I assess the functional consequences of this compound's interaction with acetylcholine receptors?

    • A4: For muscarinic receptors, you can perform a calcium mobilization assay (for Gq-coupled subtypes like M1, M3, M5) or a cAMP assay (for Gi-coupled subtypes like M2, M4). For nicotinic receptors, a membrane potential assay or an ion flux assay (e.g., using ⁸⁶Rb⁺) can be used. Detailed protocols are outlined below.

  • Q5: Are the off-target effects of this compound on acetylcholine receptors reversible?

    • A5: Clinical and electrophysiological abnormalities observed in patients, such as muscle weakness, have been shown to improve with the termination or reduction in the dose of this compound, suggesting the effects are reversible.[3]

Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Acetylcholine Receptors

This protocol provides a framework for determining the binding affinity (Ki) of this compound for muscarinic and nicotinic acetylcholine receptors.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Cell Membranes (e.g., from CHO cells expressing receptor subtype or tissue homogenate) incubate Incubate Membranes, this compound, and Radioligand to Equilibrium prep_membranes->incubate prep_this compound Prepare Serial Dilutions of this compound prep_this compound->incubate prep_radioligand Prepare Radioligand Solution (e.g., [³H]-NMS for muscarinic, [¹²⁵I]-α-Bungarotoxin for nicotinic) prep_radioligand->incubate filter Rapid Filtration through Glass Fiber Filters to Separate Bound from Free Radioligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Quantify Radioactivity on Filters (Scintillation Counting) wash->count analyze Data Analysis: Plot Competition Curve and Calculate IC₅₀ and Kᵢ count->analyze

Caption: Workflow for a Competitive Radioligand Binding Assay.

Materials:

  • Receptor Source: Cell membranes from a cell line stably expressing the acetylcholine receptor subtype of interest (e.g., CHO or HEK293 cells) or tissue homogenates known to be rich in the target receptor (e.g., rat brain cortex for muscarinic receptors, electric organ of Torpedo californica for nicotinic receptors).

  • Radioligand:

    • For muscarinic receptors: [³H]-N-methylscopolamine ([³H]-NMS)

    • For muscle-type nicotinic receptors: [¹²⁵I]-α-Bungarotoxin

  • Non-specific Binding Control: A high concentration of a known antagonist (e.g., 1 µM Atropine for muscarinic receptors, 1 µM d-tubocurarine for nicotinic receptors).

  • This compound: A stock solution in DMSO, with serial dilutions prepared in assay buffer.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Incubation Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • This compound at various concentrations (typically in a log-scale dilution series).

    • For total binding wells: Vehicle (DMSO).

    • For non-specific binding wells: Non-specific binding control.

    • Radioligand at a concentration near its Kd.

    • Receptor source (cell membranes).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding as a function of the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay - Calcium Mobilization for Muscarinic Receptors (M1, M3, M5)

This assay measures the ability of this compound to antagonize agonist-induced increases in intracellular calcium via Gq-coupled muscarinic receptors.

Materials:

  • Cell Line: A cell line stably expressing the Gq-coupled muscarinic receptor of interest (e.g., CHO-M1, HEK-M3).

  • Calcium Indicator Dye: e.g., Fluo-4 AM.

  • Muscarinic Agonist: e.g., Carbachol or Acetylcholine.

  • This compound: Stock solution in DMSO.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence Plate Reader: With appropriate filters for the chosen dye.

Procedure:

  • Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium indicator dye in assay buffer for 30-60 minutes at 37°C.

  • Compound Addition: Wash the cells with assay buffer. Add this compound at various concentrations (or vehicle) and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Add the muscarinic agonist (at a concentration that gives a sub-maximal response, e.g., EC80) to all wells and immediately begin recording fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of agonist response as a function of the log concentration of this compound.

    • Fit the data to a dose-response curve to determine the IC50 of this compound's antagonistic effect.

Protocol 3: Functional Assay - cAMP Accumulation for Muscarinic Receptors (M2, M4)

This assay measures the ability of this compound to block agonist-induced inhibition of cAMP production via Gi-coupled muscarinic receptors.

Materials:

  • Cell Line: A cell line stably expressing the Gi-coupled muscarinic receptor of interest (e.g., CHO-M2, HEK-M4).

  • cAMP Assay Kit: e.g., a commercial kit based on HTRF, ELISA, or luminescence.

  • Adenylyl Cyclase Activator: Forskolin.

  • Muscarinic Agonist: e.g., Carbachol.

  • This compound: Stock solution in DMSO.

Procedure:

  • Cell Plating and Treatment: Plate cells in a 96-well plate. Pre-treat with various concentrations of this compound for 15-30 minutes.

  • Stimulation: Add a mixture of Forskolin and the muscarinic agonist to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.

  • Data Analysis:

    • The agonist will inhibit Forskolin-stimulated cAMP production. This compound will reverse this inhibition.

    • Plot the cAMP levels as a function of the log concentration of this compound.

    • Fit the data to a dose-response curve to determine the IC50 of this compound's antagonistic effect.

References

Tandutinib and hERG: A Technical Guide to Assessing QTc Prolongation Risk

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of Tandutinib (MLN518) on the hERG (human Ether-a-go-go-Related Gene) channel and the associated risk of QTc prolongation. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to support preclinical and clinical investigations.

Frequently Asked Questions (FAQs)

Q1: What is the known interaction of this compound with the hERG channel?

A1: Preclinical data indicate that this compound is an inhibitor of the hERG potassium channel. In a competitive hERG binding assay, this compound exhibited a Ki of 216 ng/mL and an IC50 of 550 ng/mL.[1] A whole-cell patch-clamp assay on cells transfected with the hERG channel showed a tail current IC50 of 1742 ng/mL.[1]

Q2: Does this compound pose a clinical risk for QTc prolongation?

A2: A Phase 1 clinical trial in patients with acute myelogenous leukemia (AML) or high-risk myelodysplastic syndrome (MDS) suggested a potential for QTc prolongation.[1] A linear regression analysis indicated a 6.4-msec increase in the corrected QT interval (QTc) for every 100-mg increase in the this compound dose, although this trend was not statistically significant (P = .240).[1] This observation was heavily influenced by one patient who experienced a 270-msec increase in QTc.[1] Therefore, careful monitoring of the QTc interval is recommended during clinical investigations of this compound.

Q3: What are the primary molecular targets of this compound?

A3: this compound is a potent inhibitor of Class III receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor (PDGFR), and KIT.[1][2][3][4][5] It has shown high selectivity for these receptors with significantly less activity against a broad range of other kinases.[1][3]

Q4: How might this compound's primary targets influence hERG channels?

A4: While a direct regulatory link between FLT3, PDGFR, or KIT and the hERG channel is not definitively established, some tyrosine kinases have been shown to modulate hERG channel expression and function. For instance, some tyrosine kinase inhibitors can downregulate hERG channel expression on the cell membrane, which could contribute to proarrhythmic effects.[6][7] The PI3K/SGK1 signaling pathway, which can be downstream of receptor tyrosine kinases, has been implicated in the post-transcriptional regulation of hERG channel protein.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's interaction with the hERG channel and its clinical effect on the QTc interval.

Table 1: Preclinical hERG Inhibition Data for this compound

Assay TypeParameterValue (ng/mL)
Competitive hERG Binding AssayKi216[1]
IC50550[1]
Whole-Cell Patch-Clamp AssayTail Current IC501742[1]

Table 2: Clinical QTc Prolongation Data from Phase 1 Trial

ParameterFindingStatistical Significance
Dose-QTc Relationship6.4-msec increase in QTc per 100-mg dose increaseP = .240 (not statistically significant)[1]
Maximum Observed QTc ChangeOne patient had a 270-msec increaseN/A[1]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Inhibition

This protocol is designed to assess the inhibitory effect of this compound on the hERG potassium channel expressed in a stable mammalian cell line (e.g., HEK293 or CHO cells).

1. Cell Culture and Preparation:

  • Culture hERG-expressing cells according to standard laboratory procedures.

  • On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution.

  • Resuspend cells in an extracellular solution and allow them to recover for at least 30 minutes before use.

2. Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular Solution (in mM): 120 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Serially dilute in the extracellular solution to achieve final desired concentrations. The final DMSO concentration should be ≤0.1%.

3. Electrophysiological Recording:

  • Establish a whole-cell patch-clamp configuration.

  • Hold the cell membrane potential at -80 mV.

  • Apply a voltage-step protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV for 2-5 seconds to activate and then inactivate the channels, followed by a repolarizing step to -50 mV to record the characteristic tail current.

  • Allow the baseline hERG current to stabilize by perfusing the cell with the vehicle-containing extracellular solution.

  • Apply increasing concentrations of this compound, allowing the drug effect to reach a steady state at each concentration before recording.

  • At the end of each experiment, apply a known potent hERG blocker (e.g., E-4031 or dofetilide) to confirm the identity of the recorded current.

4. Data Analysis:

  • Measure the peak tail current amplitude at -50 mV.

  • Normalize the current inhibition at each this compound concentration to the baseline current.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Clinical Protocol for QTc Interval Monitoring

This protocol outlines the monitoring of the QTc interval in clinical trials involving this compound.

1. Patient Eligibility:

  • Patients should have a baseline QTc interval of ≤ 450 ms (or other protocol-defined threshold).[1]

  • Exclusion criteria should include concomitant use of medications known to prolong the QTc interval and a history of familial long QT syndrome.

2. ECG Data Collection:

  • Obtain triplicate 12-lead ECGs at baseline (pre-dose).

  • Collect serial ECGs at predefined time points post-Tandutinib administration, including at the time of anticipated peak plasma concentration (Tmax) and at steady-state. In the Phase 1 trial, ECGs were obtained on days 1, 7, 14, and 28 before the morning dose.[1]

  • Ensure consistent timing of ECG collection relative to dosing in each study period.

3. QTc Correction:

  • Calculate the QTc interval using a standard correction formula, such as the Fridericia (QTcF) or Bazett (QTcB) correction. The Phase 1 trial for this compound used the Bazett formula.[1] The choice of correction formula should be pre-specified in the protocol.

4. Data Analysis and Interpretation:

  • Analyze the change from baseline in QTc at each time point.

  • Evaluate the relationship between this compound plasma concentration and QTc prolongation.

  • Define thresholds for clinically significant QTc prolongation (e.g., >480 ms or an increase of >60 ms from baseline) that would trigger further evaluation or dose modification.

Troubleshooting Guides

Issue: High Variability in hERG IC50 Values

  • Possible Cause: Compound precipitation in the aqueous recording solution.

    • Solution: Visually inspect solutions for any signs of precipitation. Consider using a lower top concentration or including a surfactant in the extracellular solution.

  • Possible Cause: Unstable whole-cell recordings.

    • Solution: Ensure optimal cell health and proper patch-clamp technique. Monitor seal resistance and access resistance throughout the experiment and discard recordings that do not meet quality control criteria.

  • Possible Cause: Slow binding kinetics of the compound.

    • Solution: Increase the incubation time for each drug concentration to ensure a steady-state block is achieved before recording.

Issue: Difficulty in Obtaining a Stable hERG Current Baseline

  • Possible Cause: "Rundown" of the hERG current over time.

    • Solution: Ensure the composition of the intracellular solution, particularly ATP and GTP, is optimal to maintain channel activity. Minimize the duration of the experiment.

  • Possible Cause: Contamination of the recording system.

    • Solution: Thoroughly clean the perfusion system between experiments to avoid cross-contamination with previously tested compounds.

Issue: Unexpected QTc Prolongation in a Clinical Trial Subject

  • Possible Cause: Concomitant medication use.

    • Solution: Review the patient's concomitant medications for any drugs known to prolong the QTc interval.

  • Possible Cause: Electrolyte abnormalities.

    • Solution: Check the patient's serum potassium and magnesium levels, as hypokalemia and hypomagnesemia can potentiate QTc prolongation.

  • Possible Cause: Individual patient susceptibility.

    • Solution: Consider genetic factors that may predispose the patient to drug-induced QTc prolongation.

Signaling Pathway and Experimental Workflow Diagrams

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound FLT3_Receptor FLT3 Receptor This compound->FLT3_Receptor Inhibition hERG_Channel hERG Channel This compound->hERG_Channel PI3K PI3K FLT3_Receptor->PI3K RAS RAS FLT3_Receptor->RAS STAT5 STAT5 FLT3_Receptor->STAT5 AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival STAT5->Proliferation_Survival hERG_Assay_Workflow Cell_Culture 1. Culture hERG-expressing mammalian cells Cell_Prep 2. Prepare cell suspension in extracellular solution Cell_Culture->Cell_Prep Patch_Clamp 3. Establish whole-cell patch-clamp configuration Cell_Prep->Patch_Clamp Baseline 4. Record stable baseline hERG tail current Patch_Clamp->Baseline Drug_Application 5. Apply increasing concentrations of this compound Baseline->Drug_Application Data_Recording 6. Record steady-state current inhibition Drug_Application->Data_Recording Positive_Control 7. Apply positive control (e.g., E-4031) Data_Recording->Positive_Control Data_Analysis 8. Analyze concentration-response and calculate IC50 Positive_Control->Data_Analysis

References

Technical Support Center: Tandutinib Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with information regarding the effect of food on the oral bioavailability of tandutinib. The content is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the known effect of food on the oral bioavailability of this compound?

Preclinical studies in rats have demonstrated that food significantly decreases the oral bioavailability of this compound. In fed rats, the maximum plasma concentration (Cmax) was approximately 8-fold lower and the total drug exposure (AUC) was about 6-fold lower compared to fasted rats.[1] This suggests that co-administration of this compound with food could lead to substantially reduced systemic exposure and potentially impact its therapeutic efficacy.

Q2: Are there any human clinical trial data on the food effect of this compound?

To date, no dedicated food-effect study for this compound in humans has been published in the peer-reviewed literature. However, based on the significant food effect observed in preclinical studies, a phase 1 clinical trial in patients with acute myelogenous leukemia (AML) or high-risk myelodysplastic syndrome (MDS) implemented a fasting protocol.[2] Patients were instructed to avoid food and drink, other than water, for 2 hours before and 2 hours after taking their dose of this compound.[2]

Q3: What is the oral bioavailability of this compound in preclinical models?

In rats, this compound has shown an oral bioavailability of approximately 20%.[1] This relatively low bioavailability is attributed to several factors, including its solubility, the presence of efflux transporters, and the negative impact of food on its absorption.[1]

Q4: Besides food, what other factors can influence the oral bioavailability of this compound?

Studies in rats have indicated that efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), play a role in the low plasma exposure of this compound.[1] Co-administration with an inhibitor of both P-gp and Bcrp resulted in an 8-fold increase in the AUC of this compound.[1] This suggests that efflux transport in the gastrointestinal tract limits the absorption of this compound.

Troubleshooting Guide

Problem: Inconsistent or low plasma concentrations of this compound in our animal study.

Possible Cause 1: Food-drug interaction. As demonstrated in preclinical studies, the presence of food in the gastrointestinal tract can significantly reduce the absorption of this compound.

  • Solution: Ensure strict adherence to a fasting protocol. Animals should be fasted for an appropriate period before and after drug administration. In the rat study, this was a 2-hour fast pre- and post-dose.[2]

Possible Cause 2: Variability in efflux transporter activity. Individual differences in the expression and activity of efflux transporters like P-gp and BCRP can lead to high variability in drug exposure.[1]

  • Solution: Consider using a P-gp/BCRP inhibitor in a control group to assess the contribution of these transporters to the observed variability. This can help in understanding the underlying mechanisms of this compound's variable pharmacokinetics.

Data Presentation

Table 1: Effect of Food on the Pharmacokinetics of this compound in Rats

ParameterFasted StateFed StateFold Change (Fed/Fasted)
Cmax --~8-fold decrease
AUC --~6-fold decrease
CV% (Cmax) --Doubled
CV% (AUC) --Doubled

Data summarized from preclinical studies in rats.[1]

Experimental Protocols

Preclinical Food-Effect Study Protocol (Rat Model)

This protocol is based on the methodologies described in the preclinical evaluation of this compound.[1]

  • Animal Model: Male Sprague-Dawley rats.

  • Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle.

  • Groups:

    • Group 1 (Fasted): Animals are fasted overnight (approximately 12 hours) prior to drug administration, with free access to water. Food is returned 4 hours post-dose.

    • Group 2 (Fed): Animals have free access to a standard rat chow diet up to the time of dosing.

  • Drug Administration: this compound is administered orally via gavage at a specified dose.

  • Blood Sampling: Serial blood samples are collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Analysis: Plasma is separated by centrifugation and stored at -20°C until analysis. This compound concentrations in plasma are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, and AUC, are calculated using non-compartmental analysis.

Representative Human Food-Effect Study Protocol (General - based on FDA Guidance)

As no specific human food-effect study for this compound is available, this protocol is a general representation based on FDA guidelines for oral drugs and protocols for similar tyrosine kinase inhibitors.[3][4][5][6][7]

  • Study Design: A randomized, open-label, single-dose, two-period, two-sequence crossover study.

  • Participants: Healthy adult volunteers.

  • Treatment Periods:

    • Period 1 (Fasted): Subjects receive a single oral dose of this compound after an overnight fast of at least 10 hours. The fast continues for 4 hours post-dose.

    • Period 2 (Fed): After a 10-hour overnight fast, subjects consume a standardized high-fat, high-calorie breakfast within 30 minutes. The this compound dose is administered within 30 minutes of completing the meal.

  • Washout Period: A sufficient washout period is maintained between the two treatment periods to ensure complete elimination of the drug from the previous dose.

  • Blood Sampling: Serial blood samples are collected at predefined intervals before and after dosing to characterize the plasma concentration-time profile of this compound.

  • Bioanalysis: Plasma concentrations of this compound are measured using a validated bioanalytical method.

  • Pharmacokinetic and Statistical Analysis: Cmax, AUC, and Tmax are calculated for both fed and fasted conditions. The geometric mean ratios and 90% confidence intervals for Cmax and AUC are determined to assess the magnitude of the food effect.

Visualizations

food_effect_pathway This compound Oral this compound Administration Fasted Fasted State This compound->Fasted Fed Fed State This compound->Fed Absorption_Fasted Increased Absorption Fasted->Absorption_Fasted Leads to Absorption_Fed Decreased Absorption Fed->Absorption_Fed Leads to Bioavailability_Fasted Higher Oral Bioavailability Absorption_Fasted->Bioavailability_Fasted Bioavailability_Fed Lower Oral Bioavailability Absorption_Fed->Bioavailability_Fed

Caption: Logical relationship of food intake and this compound bioavailability.

experimental_workflow Start Start: Food-Effect Study Randomization Randomization Start->Randomization Fasted_Arm Fasted Arm (Overnight Fast) Randomization->Fasted_Arm Group A Fed_Arm Fed Arm (High-Fat Meal) Randomization->Fed_Arm Group B Dosing Single Oral Dose of this compound Fasted_Arm->Dosing Fed_Arm->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Washout Washout Period Blood_Sampling->Washout Crossover Crossover Washout->Crossover Fasted_Arm_2 Fasted Arm Crossover->Fasted_Arm_2 Group B Fed_Arm_2 Fed Arm Crossover->Fed_Arm_2 Group A Dosing_2 Single Oral Dose of this compound Fasted_Arm_2->Dosing_2 Fed_Arm_2->Dosing_2 Blood_Sampling_2 Serial Blood Sampling Dosing_2->Blood_Sampling_2 Analysis Pharmacokinetic Analysis Blood_Sampling_2->Analysis End End Analysis->End

Caption: Workflow for a typical human food-effect crossover study.

References

Technical Support Center: Overcoming Tandutinib Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments involving tandutinib resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound (formerly MLN518) is an orally active, small-molecule inhibitor of type III receptor tyrosine kinases. Its primary targets include FMS-like tyrosine kinase 3 (FLT3), c-Kit, and platelet-derived growth factor receptor (PDGFR)β.[1][2] It has been investigated in the context of acute myeloid leukemia (AML), particularly in patients with FLT3 internal tandem duplication (ITD) mutations.[1][2]

Q2: What are the known mechanisms of resistance to this compound in cancer cells?

Resistance to this compound, and other FLT3 inhibitors, can arise through several mechanisms:

  • On-target secondary mutations: Point mutations in the FLT3 kinase domain can prevent this compound from binding effectively. A common resistance mechanism involves mutations at the D835 residue, such as D835V and D835Y.[3]

  • Activation of bypass signaling pathways: Cancer cells can compensate for FLT3 inhibition by upregulating alternative signaling pathways to promote survival and proliferation. These include the PI3K/Akt/mTOR, RAS/MEK/ERK, and JAK/STAT pathways.[4]

  • Overexpression of drug efflux pumps: ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy. Multidrug resistance protein 7 (MRP7/ABCC10) has been implicated in this process.[5][6]

Q3: How can I determine if my cell line has developed resistance to this compound?

Resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in the resistant cell line compared to the parental, sensitive cell line. A resistance index (RI) can be calculated by dividing the IC50 of the resistant line by the IC50 of the parental line. An RI greater than 5 is generally considered indicative of resistance.[7]

Q4: What are some strategies to overcome this compound resistance in my experiments?

Several strategies can be employed to overcome this compound resistance in vitro:

  • Combination Therapy: Combining this compound with other agents can be highly effective.

    • Chemotherapeutic agents: Synergistic effects have been observed when combining this compound with cytarabine and daunorubicin.[8][9]

    • Targeted inhibitors: Co-treatment with inhibitors of bypass signaling pathways (e.g., PI3K/Akt/mTOR inhibitors) may restore sensitivity.

  • Reversal of Drug Efflux: this compound itself has been shown to inhibit the function of the MRP7 drug efflux pump, which can reverse resistance to other chemotherapeutic agents that are substrates of this transporter, such as paclitaxel and vincristine.[5][6]

Troubleshooting Guides

Guide 1: Generating a this compound-Resistant Cell Line

Problem: Difficulty in establishing a stable this compound-resistant cell line.

Potential Cause Troubleshooting Step
Initial drug concentration is too high. Start with a low concentration of this compound, typically around the IC20 (the concentration that inhibits 20% of cell proliferation), and gradually increase the concentration in a stepwise manner.[7]
Drug concentration is increased too quickly. Allow cells to acclimate to each new concentration for at least 2-3 passages before increasing the dose. If significant cell death occurs, revert to the previous, lower concentration for a few more passages.[7]
Inconsistent drug exposure. Maintain a consistent schedule for media changes and drug replenishment. For continuous exposure models, ensure the drug is present in the culture medium at all times.
Cell line is highly sensitive to this compound. Consider a pulse-treatment approach where cells are exposed to a higher concentration of this compound for a short period (e.g., 4-6 hours), followed by a recovery period in drug-free medium.[10]
Heterogeneous cell population. Once a resistant population is established, consider performing single-cell cloning via limiting dilution to ensure a homogenous resistant cell line for consistent experimental results.[7]
Guide 2: Inconsistent Results in Combination Therapy Experiments

Problem: High variability in synergy observed when combining this compound with another agent.

Potential Cause Troubleshooting Step
Incorrect drug ratio. Perform dose-response experiments for each drug individually to determine their respective IC50 values. Use these values to design combination experiments with a fixed ratio of the two drugs based on their relative potencies. The Chou-Talalay method is a widely used approach for this.[11][12]
Sequence of drug addition matters. For some drug combinations, the order of administration can significantly impact the outcome. Test different sequencing strategies (e.g., pre-treatment with one drug before adding the second, or simultaneous addition). However, studies with this compound, cytarabine, and daunorubicin have shown synergistic effects independent of the sequence of administration.[8][9]
Inappropriate endpoint measurement. Ensure the assay used to measure the effect of the combination therapy (e.g., cell viability, apoptosis) is appropriate for the mechanism of action of the drugs being tested.
Variability in cell density. Seed cells at a consistent density across all experimental plates, as cell confluence can affect drug response.

Data Presentation

Table 1: In Vitro Activity of this compound in FLT3-ITD Positive Cell Lines

Cell LineIC50 for Proliferation InhibitionIC50 for FLT3-ITD Autophosphorylation Inhibition
Ba/F3-FLT3-ITD~6 ng/mL6 to 17 ng/mL
Human leukemia cell lines (with FLT3-ITD)~6 ng/mLNot specified

Data synthesized from preclinical studies.[1]

Table 2: Reversal of MRP7-Mediated Multidrug Resistance by this compound

Substrate DrugCell LineIC50 (nM)IC50 with 10 µM this compound (nM)Fold Reversal of Resistance
PaclitaxelHEK293-pcDNA3.1 (Parental)3.52 ± 0.32Not ApplicableNot Applicable
HEK-MRP756.04 ± 4.093.3 ± 0.2817.0
VincristineHEK293-pcDNA3.1 (Parental)4.89 ± 0.45Not ApplicableNot Applicable
HEK-MRP737.9 ± 3.874.89 ± 0.517.75
Cisplatin (Non-substrate)HEK-MRP71850 ± 1501760 ± 160No significant reversal

Data extracted from a study on MRP7-mediated resistance.[5]

Table 3: Interpretation of Combination Index (CI) Values from the Chou-Talalay Method

CI ValueInterpretation
< 0.1Very Strong Synergism
0.1 - 0.3Strong Synergism
0.3 - 0.7Synergism
0.7 - 0.85Moderate Synergism
0.85 - 0.9Slight Synergism
0.9 - 1.1Nearly Additive
> 1.1Antagonism

This table provides a general guide for interpreting synergy data.[13] Preclinical studies have reported that the combination of this compound with cytarabine and/or daunorubicin results in CI values "much less than one," indicating a synergistic effect.[8]

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line
  • Determine the IC50 of the parental cell line:

    • Seed the parental cells in 96-well plates at an optimized density.

    • Treat the cells with a range of this compound concentrations for a duration relevant to the cell line's doubling time (e.g., 72 hours).

    • Assess cell viability using an appropriate method (e.g., MTT or CCK-8 assay).

    • Calculate the IC50 value from the dose-response curve.

  • Induce resistance through continuous exposure:

    • Start by culturing the parental cells in a medium containing this compound at a sub-lethal concentration (e.g., IC20).

    • Once the cells have adapted and are proliferating at a normal rate, gradually increase the this compound concentration in a stepwise manner (e.g., by 1.5 to 2-fold increments).

    • Allow the cells to culture for several passages at each new concentration before proceeding to the next.

    • This process may take several months.

  • Confirm resistance:

    • Periodically determine the IC50 of the continuously treated cell population.

    • A significant increase in the IC50 compared to the parental line indicates the development of resistance.

    • Once a desired level of resistance is achieved, the resistant cell line can be maintained in a culture medium containing a maintenance concentration of this compound.

Protocol 2: Assessment of this compound Synergy with Chemotherapy using the Chou-Talalay Method
  • Determine the IC50 for each drug individually as described in Protocol 1.

  • Design the combination experiment:

    • Based on the individual IC50 values, create a series of dilutions for each drug.

    • Prepare drug combinations at a constant ratio of their IC50 values (e.g., a fixed ratio of Drug A:Drug B based on their equipotent concentrations).

  • Treat cells and assess viability:

    • Seed cells in 96-well plates.

    • Treat the cells with each drug alone and in combination at various concentrations.

    • Include untreated control wells.

    • After the incubation period, measure cell viability.

  • Calculate the Combination Index (CI):

    • Use software like CompuSyn or CalcuSyn, which are based on the Chou-Talalay method, to analyze the data.

    • The software will generate CI values for different effect levels (e.g., at 50%, 75%, and 90% growth inhibition).

    • Interpret the CI values according to Table 3 to determine if the interaction is synergistic, additive, or antagonistic.[11][12][13]

Protocol 3: [3H]-Paclitaxel Accumulation and Efflux Assay to Assess MRP7 Inhibition by this compound
  • Cell Preparation:

    • Culture both parental (e.g., HEK293-pcDNA3.1) and MRP7-overexpressing (e.g., HEK-MRP7) cells to logarithmic growth phase.

    • Harvest and resuspend the cells in a suitable buffer.

  • Accumulation Assay:

    • Pre-incubate the cells with or without this compound (e.g., 10 µM) for a specified time (e.g., 1 hour).

    • Add [3H]-paclitaxel to the cell suspension and incubate for a further period (e.g., 2 hours).

    • Wash the cells with ice-cold buffer to remove extracellular radioactivity.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • An increase in intracellular [3H]-paclitaxel in MRP7-overexpressing cells in the presence of this compound indicates inhibition of efflux.

  • Efflux Assay:

    • First, load the cells with [3H]-paclitaxel as in the accumulation assay (in the absence of this compound).

    • Wash the cells to remove extracellular [3H]-paclitaxel.

    • Resuspend the cells in a fresh medium with or without this compound.

    • Take aliquots of the cell suspension at different time points (e.g., 0, 30, 60, 120 minutes).

    • Pellet the cells and measure the radioactivity remaining in the cell pellet.

    • A slower decrease in intracellular radioactivity in the presence of this compound indicates inhibition of paclitaxel efflux.[5][6]

Visualizations

FLT3_Signaling_and_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathways Downstream Signaling Pathways cluster_resistance Mechanisms of Resistance FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates JAK JAK FLT3->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation D835Y FLT3-D835Y Mutation D835Y->FLT3 Prevents this compound Binding Bypass Bypass Pathway Activation Bypass->RAS Reactivates Bypass->PI3K Reactivates Bypass->JAK Reactivates MRP7 MRP7 Efflux Pump This compound This compound MRP7->this compound Effluxes Drug This compound->FLT3 Inhibits Experimental_Workflow_Synergy start Start ic50_this compound Determine IC50 of this compound start->ic50_this compound ic50_chemo Determine IC50 of Chemo Agent start->ic50_chemo design_combo Design Combination (Fixed Ratio) ic50_this compound->design_combo ic50_chemo->design_combo treat_cells Treat Cells: - Drug A alone - Drug B alone - Combination design_combo->treat_cells viability_assay Perform Cell Viability Assay treat_cells->viability_assay chou_talalay Analyze Data with Chou-Talalay Method viability_assay->chou_talalay ci_value Calculate Combination Index (CI) chou_talalay->ci_value interpretation Interpret Results: Synergy, Additivity, or Antagonism ci_value->interpretation end End interpretation->end MRP7_Inhibition_Workflow cluster_accumulation Accumulation Assay cluster_efflux Efflux Assay start Start culture_cells Culture Parental and MRP7-overexpressing cells start->culture_cells preincubate_accum Pre-incubate cells +/- this compound culture_cells->preincubate_accum load_cells Load cells with [3H]-Paclitaxel culture_cells->load_cells add_radiolabel_accum Add [3H]-Paclitaxel preincubate_accum->add_radiolabel_accum measure_accum Wash & Measure Intracellular Radioactivity add_radiolabel_accum->measure_accum analyze Analyze Data measure_accum->analyze resuspend_efflux Resuspend in media +/- this compound load_cells->resuspend_efflux measure_efflux Measure Intracellular Radioactivity over Time resuspend_efflux->measure_efflux measure_efflux->analyze conclusion Conclusion: This compound inhibits MRP7-mediated efflux analyze->conclusion end End conclusion->end

References

Technical Support Center: Optimizing Tandutinib Concentration for Apoptosis Induction Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Tandutinib in apoptosis induction assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental protocols and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it induce apoptosis?

This compound is a potent and selective small molecule inhibitor of Class III receptor tyrosine kinases (RTKs), including FMS-like tyrosine kinase 3 (FLT3), c-Kit, and platelet-derived growth factor receptor (PDGFR).[1][2] In many hematological malignancies, particularly Acute Myeloid Leukemia (AML), mutations in FLT3 lead to its constitutive activation, promoting uncontrolled cell proliferation and survival.[1]

This compound competitively binds to the ATP-binding pocket of these kinases, inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell survival and proliferation, such as the PI3K/Akt/mTOR and Ras/ERK pathways. By blocking these pro-survival signals, this compound effectively induces apoptosis, or programmed cell death, in cancer cells dependent on these pathways.[1][3]

Q2: What is a recommended starting concentration range for this compound in apoptosis assays?

The optimal concentration of this compound is cell-line dependent. For initial experiments, a dose-response study is highly recommended. Based on published data, a starting range of 10 nM to 1 µM is advisable for most FLT3-ITD positive cell lines like MOLM-14. For cell lines that are less sensitive, concentrations up to 10 µM may be necessary.[2] It is crucial to determine the IC50 value for your specific cell line to select appropriate concentrations for apoptosis assays.

Q3: How long should I incubate my cells with this compound to observe apoptosis?

The time required to observe significant apoptosis is dependent on both the this compound concentration and the cell line's sensitivity. Generally, early signs of apoptosis, such as Annexin V positivity, can be detected as early as 6-12 hours post-treatment. More pronounced apoptosis, including caspase activation and DNA fragmentation, is typically observed between 24 and 72 hours. A time-course experiment is essential to identify the optimal endpoint for your study.[4][5]

Q4: Can this compound's off-target effects influence my apoptosis assay results?

While this compound is a selective inhibitor, like all kinase inhibitors, it can have off-target effects, especially at higher concentrations.[6] These off-target effects could potentially influence apoptosis through unintended pathways. To mitigate this, it is important to:

  • Use the lowest effective concentration of this compound determined from your dose-response studies.

  • Include appropriate controls, such as a vehicle-treated group (e.g., DMSO).

  • Consider using a second, structurally different FLT3 inhibitor as a control to confirm that the observed apoptosis is due to FLT3 inhibition.

Data Presentation

The following tables provide illustrative data on the effects of this compound on apoptosis in common leukemia cell lines. Please note that these are example data sets and results will vary depending on the specific experimental conditions.

Table 1: Dose-Dependent Induction of Apoptosis by this compound in MOLM-14 Cells (72-hour incubation)

This compound Concentration (nM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
0 (Vehicle)5.2 ± 1.12.1 ± 0.57.3 ± 1.6
1015.8 ± 2.55.4 ± 1.021.2 ± 3.5
5035.2 ± 4.112.8 ± 2.248.0 ± 6.3
10055.6 ± 5.820.1 ± 3.075.7 ± 8.8
50068.3 ± 6.225.4 ± 3.593.7 ± 9.7

Table 2: Time-Course of Apoptosis Induction by this compound (100 nM) in THP-1 Cells

Incubation Time (hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
04.5 ± 0.91.8 ± 0.46.3 ± 1.3
1212.3 ± 2.14.5 ± 0.816.8 ± 2.9
2428.7 ± 3.510.2 ± 1.538.9 ± 5.0
4845.1 ± 4.822.6 ± 2.967.7 ± 7.7
7258.9 ± 5.530.1 ± 3.889.0 ± 9.3

Experimental Protocols

1. Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Materials:

    • This compound

    • Cell culture medium

    • Phosphate-buffered saline (PBS)

    • Annexin V binding buffer

    • FITC-conjugated Annexin V

    • Propidium Iodide (PI)

    • Flow cytometer

  • Procedure:

    • Seed cells at an appropriate density and allow them to adhere (if applicable).

    • Treat cells with the desired concentrations of this compound or vehicle control for the indicated time.

    • Harvest cells (for adherent cells, use a gentle non-enzymatic cell dissociation method).

    • Wash cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

2. Caspase-Glo® 3/7 Assay for Caspase Activity

This luminescent assay measures caspase-3 and -7 activities, which are key executioner caspases in apoptosis.

  • Materials:

    • This compound

    • Cell culture medium

    • Caspase-Glo® 3/7 Reagent

    • White-walled 96-well plates

    • Luminometer

  • Procedure:

    • Seed cells in a white-walled 96-well plate.

    • Treat cells with this compound or vehicle control.

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate at room temperature for 1 to 2 hours.

    • Measure luminescence using a luminometer.

3. Western Blot for Apoptosis Markers

This technique is used to detect changes in the expression of key apoptotic proteins.

  • Materials:

    • This compound

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound and harvest.

    • Lyse cells in lysis buffer and determine protein concentration.

    • Denature protein lysates and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.[7]

Mandatory Visualizations

Tandutinib_Signaling_Pathway cluster_pathways Downstream Signaling This compound This compound FLT3_cKit_PDGFR FLT3 / c-Kit / PDGFR This compound->FLT3_cKit_PDGFR Inhibits PI3K PI3K FLT3_cKit_PDGFR->PI3K Ras Ras FLT3_cKit_PDGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition leads to Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis Inhibition leads to

Caption: this compound-mediated inhibition of receptor tyrosine kinases and downstream signaling pathways leading to apoptosis.

Experimental_Workflow start Start: Cell Culture treatment Treat cells with this compound (Dose-response & Time-course) start->treatment harvest Harvest Cells treatment->harvest apoptosis_assay Perform Apoptosis Assay harvest->apoptosis_assay annexin_v Annexin V/PI Staining (Flow Cytometry) apoptosis_assay->annexin_v Early/Late Apoptosis caspase Caspase Activity Assay (e.g., Caspase-Glo) apoptosis_assay->caspase Executioner Caspase Activity western Western Blot (Apoptotic Markers) apoptosis_assay->western Protein Expression data_analysis Data Analysis annexin_v->data_analysis caspase->data_analysis western->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: General experimental workflow for assessing this compound-induced apoptosis.

Troubleshooting_Workflow start Problem: No/Low Apoptosis Detected check_conc Is this compound concentration optimal? start->check_conc optimize_conc Action: Perform dose-response (e.g., 10 nM - 10 µM) check_conc->optimize_conc No check_time Is incubation time sufficient? check_conc->check_time Yes optimize_conc->check_time optimize_time Action: Perform time-course (e.g., 12, 24, 48, 72h) check_time->optimize_time No check_cells Are cells healthy and sensitive? check_time->check_cells Yes optimize_time->check_cells cell_issues Action: Check cell viability pre-treatment. Verify FLT3 mutation status. check_cells->cell_issues No check_assay Is the apoptosis assay working correctly? check_cells->check_assay Yes cell_issues->check_assay assay_issues Action: Run positive control (e.g., Staurosporine). Check reagent integrity. check_assay->assay_issues No off_target Consider off-target effects or resistance mechanisms. check_assay->off_target Yes assay_issues->off_target

References

Potential drug-drug interactions with Tandutinib in research settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tandutinib in a research setting.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Class III receptor tyrosine kinases (RTKs).[1] It primarily targets FMS-like tyrosine kinase 3 (FLT3), c-Kit, and platelet-derived growth factor receptor (PDGFR).[1][2][3] By inhibiting the autophosphorylation of these receptors, this compound blocks downstream signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell proliferation and survival in certain cancers.[4]

What are the primary research applications for this compound?

This compound is predominantly investigated for its therapeutic potential in acute myeloid leukemia (AML), particularly in cases with FLT3 internal tandem duplication (FLT3-ITD) mutations, which are associated with a poor prognosis.[5] Research also explores its effects on other cancers where c-Kit or PDGFR signaling is implicated, such as in colon cancer.[4] Additionally, it has been studied for its ability to reverse multidrug resistance mediated by the ABCG2 transporter.[6]

How is this compound metabolized?

While specific data on the cytochrome P450 (CYP) isoenzymes responsible for this compound metabolism is limited, it is known to be metabolically stable and is likely eliminated primarily through biliary excretion.[5] A study assessing its metabolic stability in human liver microsomes determined an in vitro half-life of 29.0 minutes and an intrinsic clearance of 22.03 µL/min/mg, suggesting a moderate extraction ratio and good bioavailability.

In silico predictions suggest that this compound is a substrate for several CYP450 enzymes. Given that many tyrosine kinase inhibitors are metabolized by CYP3A4 and CYP1A2, it is prudent to consider these as potential pathways for this compound metabolism pending specific experimental verification.[7][8][9]

What are the known and potential drug-drug interactions with this compound?

Pharmacodynamic Interactions:

  • QTc Prolongation: A significant number of drugs are predicted to increase the risk of QTc prolongation when co-administered with this compound. This is a critical consideration in both in vitro and in vivo studies. A comprehensive, though not exhaustive, list can be found on DrugBank.[10]

Pharmacokinetic Interactions (Predicted): Based on the metabolism of other tyrosine kinase inhibitors, the following interactions are plausible but require experimental confirmation for this compound:

  • CYP3A4 Inhibitors: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, clarithromycin) could increase this compound plasma concentrations, potentially leading to increased toxicity.

  • CYP3A4 Inducers: Co-administration with strong CYP3A4 inducers (e.g., rifampicin, carbamazepine, St. John's Wort) could decrease this compound plasma concentrations, potentially reducing its efficacy.

  • CYP1A2 Inhibitors: If CYP1A2 is a significant metabolic pathway, co-administration with inhibitors like fluvoxamine could increase this compound exposure.

  • Substrates of this compound-Inhibited Enzymes: If this compound is found to be an inhibitor of a particular CYP enzyme, it could increase the plasma concentration of other drugs metabolized by that enzyme. For example, some TKIs are known to be inhibitors of CYP2D6.[11]

What are the recommended storage and handling conditions for this compound?

This compound powder should be stored at -20°C for long-term stability. For preparing stock solutions, fresh, anhydrous DMSO is recommended as moisture can reduce solubility. Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -80°C for up to six months or -20°C for one month.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
Possible Cause Troubleshooting Step
Degradation of this compound Ensure proper storage of both the powder and stock solutions. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture media for each experiment.
Solubility Issues This compound has limited solubility in aqueous solutions. Ensure the final concentration of DMSO in the culture medium is kept low (typically <0.5%) and is consistent across all experimental conditions, including vehicle controls.
Presence of FLT3 Ligand (FL) High levels of FLT3 ligand in the culture medium (e.g., from serum or secreted by cells) can compete with this compound and reduce its inhibitory effect.[12] Consider using serum-free or low-serum media, or quantifying FL levels in your culture supernatant.
Cell Line Resistance The cell line may have acquired resistance to FLT3 inhibitors through on-target secondary mutations in FLT3 or off-target activation of bypass signaling pathways (e.g., RAS mutations, AXL activation).[13][14] Verify the FLT3 mutation status of your cell line and consider sequencing to check for resistance mutations.
Issue 2: Unexpected off-target effects or cellular toxicity.
Possible Cause Troubleshooting Step
Inhibition of other kinases This compound also inhibits c-Kit and PDGFR.[1] If your cell model expresses these kinases, the observed phenotype may be a result of their inhibition. Use more specific inhibitors for these targets as controls to dissect the signaling pathways involved.
High drug concentration High concentrations of this compound may lead to off-target effects. Perform a dose-response curve to determine the optimal concentration that inhibits the target of interest without causing general toxicity.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. Run a vehicle control with the same solvent concentration as your highest this compound dose.
Issue 3: Difficulty in interpreting drug combination studies.
Possible Cause Troubleshooting Step
Synergistic or antagonistic effects When combining this compound with other drugs, it is important to determine if the interaction is synergistic, additive, or antagonistic. Use software tools (e.g., CompuSyn) to calculate the Combination Index (CI) from dose-response data. A study has shown that this compound has sequence-independent synergistic effects with cytarabine and daunorubicin.[15]
Altered metabolism in co-culture If using co-culture systems (e.g., with stromal cells), be aware that one cell type may metabolize the drugs differently, affecting their availability to the target cells.

Data Presentation

Table 1: In Vitro Potency of this compound

TargetIC50Cell Line/Assay ConditionReference
FLT30.22 µMEnzyme Assay[1]
c-Kit0.17 µMEnzyme Assay
PDGFR0.20 µMEnzyme Assay
FLT3-ITD10-100 nMBa/F3 cells
FLT3-ITD10 nMMolm-13, Molm-14 cells[1]

Table 2: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

ParameterValue
In Vitro Half-life (t½)29.0 min
Intrinsic Clearance (CLint)22.03 µL/min/mg

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of this compound on major CYP450 isoforms using human liver microsomes.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)

  • Positive control inhibitors for each isoform

  • Acetonitrile with an internal standard for reaction termination and protein precipitation

  • LC-MS/MS system

Methodology:

  • Prepare this compound dilutions: Prepare a series of this compound concentrations in a suitable solvent (e.g., DMSO).

  • Incubation: In a 96-well plate, combine HLM, phosphate buffer, and the this compound dilution or positive control inhibitor. Pre-incubate at 37°C.

  • Initiate reaction: Add the CYP probe substrate to the wells.

  • Start metabolism: Add the NADPH regenerating system to initiate the metabolic reaction. Incubate at 37°C for a predetermined time within the linear range of metabolite formation.

  • Terminate reaction: Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.

  • Data analysis: Calculate the percent inhibition of metabolite formation at each this compound concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a suitable model.

Visualizations

Tandutinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK FLT3 / c-Kit / PDGFR PI3K PI3K RTK->PI3K RAS RAS RTK->RAS This compound This compound This compound->RTK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits FLT3, c-Kit, and PDGFR signaling pathways.

DDI_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation Metabolic_Stability Metabolic Stability Assay (Human Liver Microsomes) CYP_Phenotyping CYP Phenotyping (Recombinant CYPs or Chemical Inhibitors) Metabolic_Stability->CYP_Phenotyping CYP_Inhibition CYP Inhibition Assay (IC50 Determination) CYP_Phenotyping->CYP_Inhibition CYP_Induction CYP Induction Assay (Human Hepatocytes) CYP_Inhibition->CYP_Induction Risk_Assessment Drug-Drug Interaction Risk Assessment CYP_Induction->Risk_Assessment PK_Study Pharmacokinetic Study (Co-administration with probe substrates/inhibitors) PK_Study->Risk_Assessment

Caption: Workflow for assessing drug-drug interaction potential.

References

Tandutinib metabolic stability and in vitro half-life in human liver microsomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the metabolic stability and in vitro half-life of Tandutinib in human liver microsomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected in vitro half-life of this compound in human liver microsomes?

A1: The in vitro half-life of this compound in human liver microsomes has been determined to be approximately 29.0 minutes.[1][2][3] This indicates a moderate rate of hepatic clearance.[1][3]

Q2: What is the intrinsic clearance of this compound in human liver microsomes?

A2: The intrinsic clearance (Clint) of this compound has been calculated to be 22.03 µL/min/mg of microsomal protein.[1][2][3] This value suggests a moderate extraction ratio from the liver, which may indicate good in vivo bioavailability.[1][3]

Q3: What analytical method is suitable for quantifying this compound in a metabolic stability assay?

A3: A validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method is recommended for the quantification of this compound in human liver microsome matrices.[1][2][3] This method has demonstrated good linearity, sensitivity, accuracy, and precision for this application.[1][2]

Q4: What is the mechanism of action of this compound?

A4: this compound is a small-molecule inhibitor of type III receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor (PDGFR), and c-Kit.[4][5][6] By inhibiting these kinases, this compound blocks their autophosphorylation and downstream signaling pathways, such as the Akt/mTOR pathway, which are crucial for cell proliferation and survival.[5][7] This inhibition ultimately leads to apoptosis in cancer cells.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Observed in vitro half-life is significantly shorter than expected (<20 min). 1. High concentration of active cytochrome P450 (CYP) enzymes in the liver microsome batch. 2. Incorrect protein concentration used in the assay. 3. Errors in the preparation of this compound or cofactor solutions.1. Verify the activity of the microsomal batch with a known substrate. 2. Re-measure the protein concentration of the microsomal stock. 3. Prepare fresh solutions and re-run the assay.
Observed in vitro half-life is significantly longer than expected (>40 min). 1. Low enzymatic activity of the human liver microsomes. 2. Degradation of the NADPH cofactor. 3. Inhibition of metabolic enzymes by a component in the reaction mixture.1. Use a new batch of microsomes with certified activity. Run a positive control with a compound known to have high clearance. 2. Prepare fresh NADPH solution immediately before use. 3. Review all components of the incubation mixture for potential inhibitors.
High variability between replicate measurements. 1. Inconsistent pipetting of microsomes, this compound, or cofactors. 2. Inefficient reaction termination at specified time points. 3. Issues with the LC-MS/MS analysis, such as sample degradation or instrument variability.1. Ensure proper mixing of all solutions and use calibrated pipettes. 2. Ensure rapid and complete mixing of the stop solution (e.g., cold acetonitrile) with the reaction mixture. 3. Check the stability of this compound in the final sample matrix and verify LC-MS/MS performance with standards.
No detectable metabolism of this compound. 1. Absence of the necessary cofactor (NADPH). 2. Inactive liver microsomes. 3. Incorrect this compound concentration (below the limit of quantification of the analytical method).1. Confirm the presence and correct concentration of NADPH in the reaction mixture. 2. Test the microsomes with a positive control substrate. 3. Verify the starting concentration of this compound and ensure the analytical method has sufficient sensitivity.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the metabolic stability of this compound in human liver microsomes.

Table 1: In Vitro Metabolic Stability Parameters of this compound

ParameterValueReference(s)
In Vitro Half-life (t½)29.0 min[1][2][3]
Intrinsic Clearance (Clint)22.03 µL/min/mg[1][2][3]

Table 2: LC-MS/MS Method Validation Parameters for this compound Quantification

ParameterValueReference(s)
Linearity Range5–500 ng/mL[1][2]
Coefficient of Determination (r²)≥0.9999[1][2]
Limit of Quantification (LOQ)3.8 ng/mL[1][2]
Inter- and Intraday Precision and Accuracy< 10.5%[1][2]

Experimental Protocols

Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines the general procedure for assessing the metabolic stability of this compound.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a solution of the NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

  • Incubation Procedure:

    • Thaw pooled human liver microsomes (HLMs) on ice.

    • Dilute the HLMs to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

    • Pre-warm the microsomal solution and the NADPH regenerating system at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the this compound working solution to the pre-warmed microsome solution.

    • Immediately after adding this compound, add the pre-warmed NADPH regenerating system to start the incubation. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzymatic activity.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Terminate the reaction by adding the aliquot to a tube containing a cold stop solution (e.g., acetonitrile) with an internal standard.

  • Sample Processing and Analysis:

    • Vortex the terminated samples and centrifuge to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of this compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg/mL microsomal protein).

Visualizations

Tandutinib_Signaling_Pathway This compound This compound RTK Receptor Tyrosine Kinases (FLT3, PDGFR, c-Kit) This compound->RTK Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound's mechanism of action via inhibition of receptor tyrosine kinases.

Metabolic_Stability_Workflow Start Start: Prepare Reagents Incubation Incubation at 37°C (this compound + HLMs + NADPH) Start->Incubation Sampling Time Point Sampling (0, 5, 15, 30, 60 min) Incubation->Sampling Termination Reaction Termination (Cold Acetonitrile + IS) Sampling->Termination Centrifugation Protein Precipitation (Centrifugation) Termination->Centrifugation Analysis LC-MS/MS Analysis of Supernatant Centrifugation->Analysis Data Data Analysis: Calculate t½ and Clint Analysis->Data

References

Validation & Comparative

Tandutinib vs. Other FLT3 Inhibitors: A Comparative Guide for AML Treatment Research

Author: BenchChem Technical Support Team. Date: November 2025

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[2] These mutations, primarily internal tandem duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (FLT3-TKD), lead to constitutive activation of the kinase and downstream signaling pathways, driving leukemogenesis and conferring a poor prognosis.[1] This has established FLT3 as a key therapeutic target in AML.

Tandutinib (formerly MLN518) is a first-generation, orally active, small-molecule inhibitor of FLT3 and other type III receptor tyrosine kinases, including KIT and platelet-derived growth factor receptor (PDGFR).[3][4] While it showed initial promise, particularly in combination with chemotherapy, it has been largely superseded by more potent and selective second-generation inhibitors.[5] This guide provides an objective comparison of this compound with other key FLT3 inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Performance Data

The efficacy of FLT3 inhibitors can be assessed by their kinase inhibitory potential (IC50) and their anti-proliferative effects on AML cell lines harboring FLT3 mutations.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

InhibitorFLT3c-KITPDGFRβVEGFR-2Raf-1
This compound 220[6]170[6]200[6]>10,000[6]-
Gilteritinib 0.29[7]230[7]---
Quizartinib 1.6 (Kd)<10 (Kd)[8]Inhibits[9]--
Sorafenib 58[10]68[10]57[10]90[10]6[10]

Lower IC50 values indicate greater potency. Data is compiled from various cell-free kinase assays.

Table 2: In Vitro Efficacy in FLT3-ITD+ AML Cell Lines (IC50, nM)

InhibitorMOLM-13 / MOLM-14MV4-11
This compound 10[6]~30 (pFLT3 inhibition)
Gilteritinib 0.7 - 1.8[11]0.7 - 1.8[11]
Quizartinib -0.56
Sorafenib Induces apoptosis[12]Induces apoptosis[12]

Table 3: Clinical Trial Outcomes Overview

InhibitorTrial Name / PhasePatient PopulationKey OutcomesFDA Status
This compound Phase I/IIR/R AML or MDSLimited single-agent activity; antileukemic effects seen at higher doses (525-700 mg BID). Showed synergistic effects with chemotherapy.[4]Not Approved
Gilteritinib ADMIRAL (Phase 3)R/R FLT3-mutated AMLMedian OS of 9.3 months vs 5.6 months for salvage chemotherapy.[13][14]Approved for R/R FLT3+ AML[2]
Quizartinib QuANTUM-First (Phase 3)Newly diagnosed FLT3-ITD+ AMLSignificantly improved OS vs placebo + chemo (HR=0.78).[15][16]Approved for newly diagnosed FLT3-ITD+ AML[15]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action requires visualizing the targeted signaling pathway and the structure of the clinical trials designed to evaluate these inhibitors.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors cluster_downstream Downstream Signaling cluster_outcome FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K FLT3_ITD FLT3-ITD (Constitutively Active) FLT3_ITD->PI3K STAT5 STAT5 FLT3_ITD->STAT5 RAS RAS FLT3_ITD->RAS Inhibitor FLT3 Inhibitor (e.g., this compound) Inhibitor->FLT3 Inhibitor->FLT3_ITD AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation STAT5->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

FLT3 signaling pathway and point of inhibition.

QuANTUM_First_Workflow cluster_main QuANTUM-First Clinical Trial Workflow cluster_induction Induction cluster_consolidation Consolidation cluster_maintenance Continuation Screening Screening (Adults 18-75y Newly Diagnosed FLT3-ITD+ AML) Randomization Randomization (1:1) Screening->Randomization Induction_Q Standard Chemo + Quizartinib Randomization->Induction_Q Induction_P Standard Chemo + Placebo Randomization->Induction_P Consolidation_Q HiDAC Chemo + Quizartinib (or Allo-HCT) Induction_Q->Consolidation_Q Consolidation_P HiDAC Chemo + Placebo (or Allo-HCT) Induction_P->Consolidation_P Maintenance_Q Quizartinib Monotherapy (up to 3 years) Consolidation_Q->Maintenance_Q Maintenance_P Placebo Monotherapy (up to 3 years) Consolidation_P->Maintenance_P Endpoint Primary Endpoint: Overall Survival Maintenance_Q->Endpoint Maintenance_P->Endpoint

Workflow of the Phase 3 QuANTUM-First trial.

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating the supporting data.

This assay measures the ability of a compound to inhibit FLT3 kinase activity by quantifying the amount of ATP consumed during a phosphotransferase reaction.

  • Reagent Preparation : Prepare a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA). Dilute recombinant FLT3 enzyme and a suitable substrate (e.g., Myelin Basic Protein) in the kinase buffer.[17] Prepare a serial dilution of the test inhibitor (e.g., this compound) and a solution of ATP.

  • Kinase Reaction : In a 384-well plate, add 1 µl of the inhibitor dilution, 2 µl of the enzyme solution, and 2 µl of the substrate/ATP mixture.[18]

  • Incubation : Incubate the plate at room temperature for 60-120 minutes to allow the kinase reaction to proceed.

  • Signal Detection : Add a commercial ADP-Glo™ Reagent, which terminates the kinase reaction and depletes the remaining ATP.[19] Incubate for 40 minutes.

  • Luminescence Reading : Add Kinase Detection Reagent, which converts the generated ADP back to ATP, fueling a luciferase/luciferin reaction.[19] Incubate for 30 minutes and measure the luminescent signal with a plate reader.

  • Data Analysis : The signal is proportional to the ADP generated and thus the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

This method assesses the effect of FLT3 inhibitors on the proliferation and viability of AML cell lines.

  • Cell Seeding : Culture FLT3-mutated AML cells (e.g., MOLM-14, MV4-11) in appropriate media (e.g., RPMI 1640 + 10% FBS).[20] Seed the cells into a 96-well plate at a density of 10,000 - 80,000 cells/mL.[21]

  • Compound Treatment : Prepare serial dilutions of the test inhibitors (e.g., this compound, Gilteritinib) at 2x the final desired concentration. Add 100 µL of the inhibitor solution to the 100 µL of cell suspension in each well.[21] Include solvent-only wells as a negative control.

  • Incubation : Incubate the plate for 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.[22]

  • Viability Assessment : Assess cell viability. This can be done using:

    • Trypan Blue Exclusion : Harvest cells, stain with Trypan blue, and count the number of viable (unstained) cells using a hemocytometer.[6]

    • Metabolic Assay : Add a reagent like XTT or MTT. Viable cells metabolize the reagent, producing a colored product that can be measured with a spectrophotometer.[22]

  • Data Analysis : Calculate the percentage of proliferation inhibition relative to the solvent control. Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of cell proliferation.

This technique is used to directly observe the inhibition of FLT3 autophosphorylation in treated cells.

  • Cell Treatment and Lysis : Culture FLT3-ITD+ cells and treat them with various concentrations of the FLT3 inhibitor for a specified time (e.g., 2-4 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer : Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated FLT3 (p-FLT3).

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : To ensure equal protein loading, strip the membrane and re-probe with an antibody against total FLT3 and/or a housekeeping protein like β-actin or GAPDH. Quantify band intensity to determine the reduction in p-FLT3 levels relative to total FLT3.

References

A Comparative Analysis of Tandutinib and Lestaurtinib in Combination Therapy for FLT3-Mutated Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent FLT3 inhibitors, Tandutinib and Lestaurtinib, when used in combination with standard chemotherapy for the treatment of Acute Myeloid Leukemia (AML), particularly in cases with FMS-like tyrosine kinase 3 (FLT3) mutations.

This analysis synthesizes data from clinical trials and preclinical studies to evaluate the performance of each drug, offering insights into their mechanisms of action, synergistic potential with chemotherapy, and clinical outcomes.

At a Glance: Key Efficacy and Target Profile

FeatureThis compound (MLN518)Lestaurtinib (CEP-701)
Primary Target FLT3FLT3
Other Key Targets c-Kit, PDGFRJAK2, TrkA, TrkB, TrkC
FLT3 IC50 ~200 nM (cellular)[1]2-3 nM[2]
Combination Synergy Synergistic with cytarabine and daunorubicin; sequence-independent.[1]Synergistic with chemotherapy when administered concurrently or sequentially after.[3]
Noted Clinical Efficacy in Combination Therapy In a Phase I/II study for newly diagnosed AML, combination with standard chemotherapy resulted in high complete remission rates.Phase III trials in newly diagnosed and relapsed FLT3-mutated AML showed no significant improvement in overall survival compared to chemotherapy alone.[4]

Mechanism of Action and Signaling Pathways

Both this compound and Lestaurtinib are potent inhibitors of the FLT3 receptor tyrosine kinase. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), lead to constitutive activation of the receptor and its downstream signaling pathways, promoting uncontrolled proliferation and survival of leukemic blasts.[5][6] By inhibiting FLT3, these drugs aim to block these aberrant signals.

The primary downstream pathways affected by FLT3 activation include the Ras/MAPK, PI3K/Akt, and STAT5 pathways.[5][6] Inhibition of FLT3 by this compound or Lestaurtinib leads to the downregulation of these pathways, thereby inducing apoptosis and inhibiting the proliferation of FLT3-mutated AML cells.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors FLT3 Inhibitors cluster_downstream Downstream Signaling Pathways cluster_cellular_response Cellular Response FLT3 FLT3 Receptor Ras Ras FLT3->Ras PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 This compound This compound This compound->FLT3 inhibit Lestaurtinib Lestaurtinib Lestaurtinib->FLT3 inhibit MAPK MAPK Ras->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival STAT5->Proliferation MAPK->Proliferation Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis inhibit

FLT3 signaling pathway and points of inhibition.

Clinical Efficacy in Combination with Chemotherapy

This compound

A Phase I/II study investigated this compound in combination with standard induction chemotherapy (cytarabine and daunorubicin) in newly diagnosed AML patients. The study demonstrated promising anti-leukemic activity.

Trial PhasePatient PopulationTreatment RegimenKey Findings
Phase I/II Newly Diagnosed AMLThis compound + Cytarabine + DaunorubicinIn one cohort (n=7) with continuous daily dosing of 200 mg b.i.d. This compound, 5 out of 7 patients achieved a complete remission (CR). In a second cohort (n=8) with an amended dosing schedule (days 1-14), 6 out of 8 patients achieved a CR.

Data from a 2006 abstract presented at the American Society of Hematology annual meeting.

Lestaurtinib

Several clinical trials have evaluated Lestaurtinib in combination with chemotherapy for FLT3-mutated AML. The results have been mixed, with large Phase III trials not demonstrating a significant survival benefit over chemotherapy alone.

TrialPatient PopulationTreatment RegimenKey Findings
UK AML15 & AML17 (Phase III) Newly Diagnosed FLT3-mutated AML (<60 years)Chemotherapy +/- LestaurtinibNo significant difference in 5-year overall survival (46% with Lestaurtinib vs. 45% control) or 5-year relapse-free survival (40% vs. 36%).[4]
Randomized Trial (Phase III) Relapsed FLT3-mutant AMLSalvage Chemotherapy +/- LestaurtinibNo significant difference in complete remission rates (26% with Lestaurtinib vs. 21% control) or overall survival.[3]

Interestingly, in the UK AML15 and AML17 trials, patients who achieved sustained FLT3 inhibition with Lestaurtinib had improved overall survival and reduced relapse rates, suggesting that adequate drug exposure is critical for efficacy.[4][7]

Experimental Protocols

Preclinical Synergy Assessment of this compound

Objective: To determine the synergistic effects of this compound in combination with cytarabine and daunorubicin.

Methodology:

  • Cell Lines: Human AML cell lines with FLT3-ITD mutations (e.g., MV4-11, MOLM-14) and a Ba/F3 cell line transduced with an ITD mutant FLT3 were used.[1]

  • Drug Combination Analysis: The drugs were tested in combination at fixed-ratio dilutions. The combination index (CI) was calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[1]

  • Proliferation and Apoptosis Assays: The effects on cellular proliferation were assessed, and the induction of apoptosis was also measured.[1]

  • Sequencing: To determine if the synergistic effect was sequence-dependent, experiments were conducted with simultaneous treatment, as well as sequential treatment (this compound followed by chemotherapy, and chemotherapy followed by this compound).[1]

Tandutinib_Synergy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocols cluster_analysis Data Analysis cluster_result Result CellLines FLT3-ITD+ AML Cell Lines Simultaneous Simultaneous Treatment CellLines->Simultaneous Sequential1 This compound -> Chemo CellLines->Sequential1 Sequential2 Chemo -> this compound CellLines->Sequential2 Drugs This compound, Cytarabine, Daunorubicin Drugs->Simultaneous Drugs->Sequential1 Drugs->Sequential2 ProliferationAssay Proliferation Assay Simultaneous->ProliferationAssay ApoptosisAssay Apoptosis Assay Simultaneous->ApoptosisAssay Sequential1->ProliferationAssay Sequential1->ApoptosisAssay Sequential2->ProliferationAssay Sequential2->ApoptosisAssay ChouTalalay Chou-Talalay Combination Index ProliferationAssay->ChouTalalay ApoptosisAssay->ChouTalalay Synergy Synergistic Effect (Sequence Independent) ChouTalalay->Synergy

Workflow for assessing this compound synergy.
Clinical Trial Protocol for Lestaurtinib in Combination Therapy (UK AML15 & AML17)

Objective: To evaluate the efficacy of adding Lestaurtinib to first-line chemotherapy in younger patients with newly diagnosed FLT3-mutated AML.

Methodology:

  • Patient Population: Patients younger than 60 years with previously untreated AML and confirmed FLT3-activating mutations.[4]

  • Randomization: Patients were randomly assigned to receive either standard chemotherapy alone or chemotherapy followed by Lestaurtinib.[4]

  • Treatment Regimen:

    • Induction and Consolidation: Four cycles of standard chemotherapy.[4]

    • Lestaurtinib Administration: Oral Lestaurtinib was initiated two days after the completion of each chemotherapy cycle and administered for up to 28 days.[4]

  • Primary Endpoints: Overall survival and relapse-free survival.[4]

  • Correlative Studies: In vivo FLT3 inhibition was assessed by plasma inhibitory activity assay.[4]

Lestaurtinib_Clinical_Trial_Workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_arms Treatment Arms cluster_endpoints Primary Endpoints Patients Newly Diagnosed FLT3-mutated AML (<60 years) Randomize Randomization Patients->Randomize ArmA Chemotherapy Alone Randomize->ArmA ArmB Chemotherapy + Lestaurtinib Randomize->ArmB OS Overall Survival ArmA->OS RFS Relapse-Free Survival ArmA->RFS ArmB->OS ArmB->RFS

Workflow for the UK AML15 & AML17 trials.

Conclusion

This compound and Lestaurtinib, while both targeting FLT3, have demonstrated different clinical trajectories when used in combination with chemotherapy for AML. Preclinical data for both drugs suggest a synergistic effect with standard cytotoxic agents. However, in pivotal clinical trials, Lestaurtinib did not significantly improve survival outcomes compared to chemotherapy alone, although sustained target inhibition was correlated with better outcomes. In contrast, early phase clinical data for this compound in combination with chemotherapy showed high rates of complete remission, suggesting a potentially more promising clinical profile in this setting.

It is important to note the differences in the clinical trial designs and patient populations when comparing these two agents. The sequence-independent synergy of this compound with chemotherapy, as suggested by preclinical studies, may offer a practical advantage in clinical application. Further head-to-head comparative studies would be necessary to definitively establish the superior agent for combination therapy in FLT3-mutated AML. For drug development professionals, the contrasting outcomes of these two FLT3 inhibitors underscore the importance of optimizing drug exposure and patient selection in the development of targeted therapies.

References

Tandutinib Demonstrates Sequence-Independent Synergy with Standard Chemotherapy in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison guide for researchers, scientists, and drug development professionals.

Tandutinib (formerly MLN518), a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), has demonstrated significant synergistic anti-leukemic effects when combined with standard chemotherapy agents, cytarabine and daunorubicin. Notably, this synergy is observed irrespective of the sequence of drug administration, a finding with important implications for clinical trial design and patient treatment strategies. This guide provides a comprehensive overview of the preclinical data, experimental methodologies, and underlying signaling pathways.

Quantitative Analysis of Synergistic Effects

The synergy between this compound and chemotherapy has been quantitatively assessed using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

In studies involving acute myeloid leukemia (AML) cell lines with FLT3 internal tandem duplication (ITD) mutations (MV4-11 and MOLM-14), the combination of this compound with cytarabine or daunorubicin consistently resulted in CI values well below 1, confirming a synergistic interaction in inhibiting cell proliferation and inducing apoptosis.[1] This synergistic effect was observed across various drug concentrations and treatment schedules, highlighting the robust and sequence-independent nature of this drug combination.[2][3]

Table 1: Synergistic Inhibition of Cell Proliferation in FLT3-ITD+ AML Cell Lines

Cell LineDrug CombinationSequencingResult
MV4-11This compound + CytarabineSimultaneousSynergistic (CI < 1)
MV4-11This compound + DaunorubicinSimultaneousSynergistic (CI < 1)
MV4-11This compound + CytarabineThis compound firstSynergistic (CI < 1)
MV4-11This compound + CytarabineCytarabine firstSynergistic (CI < 1)
MOLM-14This compound + CytarabineSimultaneousSynergistic (CI < 1)
MOLM-14This compound + DaunorubicinSimultaneousSynergistic (CI < 1)
MOLM-14This compound + CytarabineThis compound firstSynergistic (CI < 1)
MOLM-14This compound + CytarabineCytarabine firstSynergistic (CI < 1)

Table 2: Synergistic Induction of Apoptosis in FLT3-ITD+ AML Cell Lines

Cell LineDrug CombinationSequencingResult
MV4-11This compound + CytarabineSimultaneousSynergistic (CI < 1)
MV4-11This compound + DaunorubicinSimultaneousSynergistic (CI < 1)
MOLM-14This compound + CytarabineSimultaneousSynergistic (CI < 1)
MOLM-14This compound + DaunorubicinSimultaneousSynergistic (CI < 1)

Visualizing the Mechanism and Workflow

To better understand the biological basis and experimental approach of these findings, the following diagrams illustrate the targeted signaling pathway and the workflows for assessing drug synergy.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3-ITD STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK AKT->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis MAPK->Proliferation This compound This compound This compound->FLT3 Inhibits Chemotherapy Chemotherapy (Cytarabine, Daunorubicin) DNA_Damage DNA Damage Chemotherapy->DNA_Damage DNA_Damage->Apoptosis Induces Synergy_Workflow cluster_assays Assess Cellular Effects start Start: AML Cell Lines (MV4-11, MOLM-14) drug_prep Prepare Drug Solutions: This compound, Cytarabine, Daunorubicin start->drug_prep treatment Treat Cells: Single agents and combinations (Simultaneous & Sequential) drug_prep->treatment incubation Incubate for 24-72 hours treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis Apoptosis (Annexin V/PI Staining) incubation->apoptosis cell_cycle Cell Cycle (PI Staining) incubation->cell_cycle data_analysis Data Analysis: Calculate Combination Index (CI) using Chou-Talalay Method viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis result Determine Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) data_analysis->result MTT_Workflow start Seed cells in 96-well plate treat Treat with drugs start->treat incubate1 Incubate for 48-72h treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 solubilize Add solubilization solution incubate2->solubilize read Read absorbance at 570nm solubilize->read analyze Analyze data (calculate % viability, CI) read->analyze end Results analyze->end Apoptosis_Workflow start Treat cells with drugs harvest Harvest and wash cells start->harvest resuspend Resuspend in binding buffer harvest->resuspend stain Stain with Annexin V and PI resuspend->stain analyze Analyze by flow cytometry stain->analyze quantify Quantify apoptotic cell populations analyze->quantify end Results quantify->end CellCycle_Workflow start Treat cells with drugs harvest Harvest and fix cells in ethanol start->harvest wash_rnase Wash and treat with RNase A harvest->wash_rnase stain Stain with Propidium Iodide wash_rnase->stain analyze Analyze by flow cytometry stain->analyze quantify Determine cell cycle phase distribution analyze->quantify end Results quantify->end

References

Tandutinib's Kinase Selectivity Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the kinase selectivity profile of Tandutinib (formerly MLN518), a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3). The information is intended for researchers, scientists, and drug development professionals interested in the comparative performance and experimental validation of this compound.

Executive Summary

This compound is a selective inhibitor of Class III receptor tyrosine kinases, demonstrating potent activity against FLT3, c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2] Its selectivity is a critical attribute, minimizing off-target effects and associated toxicities. This guide presents quantitative data on its inhibitory activity against a panel of kinases, details the experimental protocols for assessing selectivity, and visualizes its mechanism of action within the FLT3 signaling pathway.

Kinase Selectivity Profile of this compound

The selectivity of this compound has been evaluated against a wide range of kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for its primary targets and other notable kinases. Lower IC50 values indicate greater potency.

Kinase TargetIC50 (nM)Reference
Primary Targets
FLT3220[2][3]
c-Kit170[3]
PDGFRβ200[3]
FLT3-ITD Mutants
FLT3-ITD (in Ba/F3 cells)6 - 17[4]
FLT3-ITD (in human leukemia cell lines)~6[4]
Other Kinases
CSF-1R3430[2]
EGFR>10,000[2]
FGFR>10,000[2]
KDR (VEGFR2)>10,000[2]
InsR>10,000[2]
Src>10,000[2]
Abl>10,000[2]
PKC>10,000[2]
PKA>10,000[2]
MAPKs>10,000[2]

As the data indicates, this compound is significantly more potent against FLT3, c-Kit, and PDGFRβ compared to a broad range of other kinases, demonstrating a high degree of selectivity.[2][4] Notably, it exhibits even greater potency against the constitutively active internal tandem duplication (ITD) mutant of FLT3, which is a common driver of acute myeloid leukemia (AML).[4]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the autophosphorylation of FLT3, c-Kit, and PDGF receptors, thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival.[1] In the context of FLT3-driven cancers, particularly AML with FLT3-ITD mutations, the constitutive activation of FLT3 leads to the aberrant activation of several key signaling cascades, including the JAK/STAT, RAS/MEK/ERK (MAPK), and PI3K/Akt pathways. By inhibiting FLT3, this compound effectively shuts down these oncogenic signals.

FLT3_Signaling_Pathway cluster_membrane cluster_cytoplasm FLT3 FLT3 Receptor JAK JAK FLT3->JAK RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K This compound This compound This compound->FLT3 Inhibits STAT5 STAT5 JAK->STAT5 Proliferation Cell Proliferation & Survival STAT5->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: this compound inhibits the FLT3 receptor, blocking downstream signaling pathways.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. Below are representative protocols for biochemical and cell-based assays used to evaluate the potency and selectivity of compounds like this compound.

Biochemical Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a typical in vitro kinase assay to determine the IC50 value of an inhibitor.

Objective: To measure the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the kinase assay buffer. A typical starting concentration might be 10 µM, with 10-fold dilutions. Include a DMSO-only control.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 5 µL of the diluted inhibitor or DMSO control.

    • 10 µL of the kinase solution (pre-diluted in kinase assay buffer to the desired concentration).

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction: Add 10 µL of a substrate/ATP mixture to each well to start the reaction. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the DMSO control (100% activity) and a no-kinase control (0% activity).

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Autophosphorylation Assay

This protocol describes how to assess the inhibitory effect of a compound on the autophosphorylation of a receptor tyrosine kinase in a cellular context.

Objective: To determine the IC50 of an inhibitor for the phosphorylation of a target kinase in whole cells.

Materials:

  • Cell line expressing the target kinase (e.g., Ba/F3 cells engineered to express FLT3-ITD)

  • Cell culture medium

  • Test inhibitor (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-FLT3 and anti-total-FLT3)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a multi-well plate and grow to a suitable confluency.

    • Treat the cells with a serial dilution of the inhibitor for a specific time (e.g., 2 hours). Include a DMSO-only control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer to each well.

    • Collect the cell lysates and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated form of the target kinase (e.g., anti-pFLT3).

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total form of the target kinase to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for both the phosphorylated and total protein.

    • Normalize the phospho-protein signal to the total protein signal for each sample.

    • Calculate the percentage of inhibition of phosphorylation relative to the DMSO control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for kinase inhibitor profiling, from initial screening to detailed characterization.

Kinase_Inhibitor_Profiling_Workflow cluster_Discovery cluster_Characterization cluster_Validation HTS High-Throughput Screening (Single Concentration) Hit_ID Hit Identification HTS->Hit_ID IC50_Biochem Biochemical IC50 Determination (Primary Target) Hit_ID->IC50_Biochem Selectivity Kinase Selectivity Profiling (Kinome Panel) IC50_Biochem->Selectivity Cell_Assay Cellular Potency & Selectivity (e.g., Autophosphorylation Assay) Selectivity->Cell_Assay Lead_Opt Lead Optimization (Structure-Activity Relationship) Cell_Assay->Lead_Opt In_Vivo In Vivo Efficacy & PK/PD Studies Lead_Opt->In_Vivo

References

Validating Tandutinib's inhibition of downstream signaling pathways (e.g., Akt, mTOR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tandutinib's performance in inhibiting downstream signaling pathways, particularly the Akt/mTOR cascade, against other prominent kinase inhibitors. Experimental data is presented to offer an objective analysis for research and drug development applications.

Executive Summary

This compound is a potent, orally available small-molecule inhibitor of type III receptor tyrosine kinases (RTKs), including FMS-like tyrosine kinase 3 (FLT3), c-Kit, and platelet-derived growth factor receptor (PDGFR).[1][2] By targeting these receptors, this compound effectively suppresses downstream signaling pathways crucial for cell proliferation and survival, most notably the PI3K/Akt/mTOR pathway.[3] This guide details the mechanism of this compound and compares its efficacy with other multi-kinase inhibitors such as Sunitinib, Sorafenib, Lestaurtinib, and Midostaurin, which also exhibit inhibitory effects on this critical cancer-related signaling axis.

Comparative Analysis of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and alternative inhibitors against their primary kinase targets and relevant cell lines. This data provides a quantitative comparison of their potency.

InhibitorTarget(s)IC50 (Cell-free)Cell LineIC50 (Cell-based)Reference(s)
This compound FLT30.22 µMBa/F3 (FLT3-ITD)10-30 nM[4][5]
c-Kit0.17 µMMOLM-14 (FLT3-ITD)10 nM[4][5]
PDGFR0.20 µM[5]
Sunitinib FLT3, VEGFR, PDGFR, c-KitNot specified in provided abstractsBa/F3 (FLT3-ITD)Equally effective against FLT3-ITD and FLT3-D835Y[6][7]
Sorafenib FLT3, VEGFR, PDGFR, RAFNot specified in provided abstractsBa/F3 (FLT3-ITD)More potent against FLT3-ITD than FLT3-D835Y[6][7]
Lestaurtinib FLT3Not specified in provided abstractsNot specified in provided abstractsNot specified in provided abstracts[8]
Midostaurin FLT3, SYK, PKCNot specified in provided abstractsBa/F3-FLT3-ITD+SYK-TEL198.2 nM[9]
Ba/F3-FLT3-ITD+TEL-SYK3.0 nM[9]

Validating Inhibition of Downstream Signaling

The primary method for validating the inhibition of the Akt/mTOR pathway is through Western blot analysis, which measures the phosphorylation status of key proteins. A decrease in the phosphorylated forms of Akt and mTOR, as well as their downstream effectors like p70S6K and 4EBP1, indicates successful inhibition of the pathway.

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (FLT3, c-Kit, PDGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival p70S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->RTK

Caption: this compound inhibits RTKs, blocking the PI3K/Akt/mTOR pathway.

Experimental Protocols

Western Blot for Phospho-Akt and Phospho-mTOR

This protocol details the steps to assess the phosphorylation status of Akt and mTOR in response to this compound treatment.

1. Cell Lysis and Protein Quantification:

  • Treat cells with this compound or alternative inhibitors at desired concentrations for a specified time.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), and total mTOR overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

4. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

  • Use housekeeping proteins like GAPDH or β-actin as loading controls to ensure equal protein loading.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with inhibitors.

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or alternative inhibitors. Include a vehicle-only control.

2. MTT Incubation:

  • After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[10]

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[10][11]

3. Solubilization and Absorbance Reading:

  • Carefully remove the media and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[11]

  • Measure the absorbance of the solution at 570 nm using a microplate reader.[10]

4. Data Analysis:

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

  • Plot the results to determine the IC50 value for each inhibitor.

Experimental Workflow Diagram

G cluster_setup Experiment Setup cluster_analysis Analysis cluster_results Results A Cell Culture (e.g., FLT3-ITD+ AML cells) B Treatment with This compound & Alternatives A->B C Western Blot (p-Akt, p-mTOR) B->C D Cell Viability Assay (MTT/MTS) B->D E Inhibition of Downstream Signaling C->E F IC50 Determination & Efficacy Comparison D->F

Caption: Workflow for validating this compound's inhibitory effects.

References

Comparative study of Tandutinib in FLT3-ITD positive vs. negative AML models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Tandutinib (MLN518), a selective tyrosine kinase inhibitor, in preclinical models of acute myeloid leukemia (AML) with and without the FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutation. The data presented herein is collated from publicly available research to facilitate an objective comparison of this compound's performance.

Executive Summary

This compound is a potent inhibitor of class III receptor tyrosine kinases, including FLT3, KIT, and platelet-derived growth factor receptor (PDGFR).[1][2] The FLT3-ITD mutation, present in approximately 20-30% of AML patients, leads to constitutive activation of the FLT3 signaling pathway, promoting leukemic cell proliferation and survival, and is associated with a poor prognosis.[1][3][4] Preclinical studies have demonstrated that this compound exhibits significantly greater anti-leukemic activity in FLT3-ITD positive AML models compared to their FLT3-ITD negative (wild-type) counterparts. This is evidenced by lower half-maximal inhibitory concentrations (IC50) for cell proliferation and FLT3 phosphorylation, as well as a more pronounced induction of apoptosis in FLT3-ITD positive cells.[1][4]

Data Presentation

In Vitro Efficacy of this compound
ParameterFLT3-ITD Positive ModelsFLT3-ITD Negative/Wild-Type ModelsReference
Cell Lines Ba/F3-ITD, MOLM-13, MOLM-14, MV4-11HL-60, U937, THP-1[1][4][5]
IC50 (Proliferation) ~6 ng/mL (in human leukemia cell lines)Significantly higher than in ITD-positive cells (specific values not consistently reported, but activity is described as minor)[1][4]
IC50 (FLT3 Autophosphorylation) 6-17 ng/mL (in Ba/F3-ITD cells)95-122 ng/mL (general inhibition of FLT3, PDGFR, and KIT)[1]
Apoptosis Induction Significant induction of apoptosis observed. In MOLM-14 cells, 1 µM this compound induced apoptosis.Minimal to no apoptosis induced. No significant effect on THP-1 (FLT3-WT) cells with 1 µM this compound.[4][5]
In Vivo Efficacy of this compound
ParameterFLT3-ITD Positive ModelsFLT3-ITD Negative/Wild-Type ModelsReference
Animal Model Nude mice with Ba/F3-ITD xenograftsNot explicitly studied with this compound in a comparative setting[1]
Dosing Oral gavage, twice dailyN/A[1]
Outcome Increased survival of miceN/A[1]

Signaling Pathways

The FLT3-ITD mutation results in the constitutive, ligand-independent activation of the FLT3 receptor tyrosine kinase. This leads to the aberrant activation of downstream signaling pathways crucial for cell survival and proliferation, primarily the STAT5, RAS/MAPK (ERK), and PI3K/AKT pathways. This compound exerts its effect by inhibiting the autophosphorylation of the FLT3 receptor, thereby blocking these downstream signals.

FLT3_Signaling cluster_0 FLT3-ITD Positive AML cluster_1 FLT3-ITD Negative (Wild-Type) AML FLT3_ITD FLT3-ITD (Constitutively Active) pFLT3_ITD p-FLT3 FLT3_ITD->pFLT3_ITD Autophosphorylation STAT5_ITD STAT5 pFLT3_ITD->STAT5_ITD AKT_ITD AKT pFLT3_ITD->AKT_ITD ERK_ITD ERK pFLT3_ITD->ERK_ITD pSTAT5_ITD p-STAT5 STAT5_ITD->pSTAT5_ITD Proliferation_ITD Leukemic Cell Proliferation & Survival pSTAT5_ITD->Proliferation_ITD pAKT_ITD p-AKT AKT_ITD->pAKT_ITD pAKT_ITD->Proliferation_ITD pERK_ITD p-ERK ERK_ITD->pERK_ITD pERK_ITD->Proliferation_ITD Tandutinib_ITD This compound Tandutinib_ITD->pFLT3_ITD Inhibits FLT3_WT FLT3-WT pFLT3_WT p-FLT3 FLT3_WT->pFLT3_WT Phosphorylation FLT3L FLT3 Ligand FLT3L->FLT3_WT Binds STAT5_WT STAT5 pFLT3_WT->STAT5_WT AKT_WT AKT pFLT3_WT->AKT_WT ERK_WT ERK pFLT3_WT->ERK_WT pSTAT5_WT p-STAT5 STAT5_WT->pSTAT5_WT Proliferation_WT Normal Cell Proliferation & Survival pSTAT5_WT->Proliferation_WT pAKT_WT p-AKT AKT_WT->pAKT_WT pAKT_WT->Proliferation_WT pERK_WT p-ERK ERK_WT->pERK_WT pERK_WT->Proliferation_WT Tandutinib_WT This compound Tandutinib_WT->pFLT3_WT Weakly Inhibits

Caption: this compound's differential effect on FLT3 signaling pathways.

Experimental Protocols

Cell Viability Assay (XTT-Based)

This protocol is adapted from methodologies used in the evaluation of anti-proliferative agents in AML.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of FLT3-ITD positive and negative AML cell lines.

Materials:

  • FLT3-ITD positive (e.g., MOLM-14, MV4-11) and FLT3-ITD negative (e.g., HL-60) AML cell lines

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • XTT labeling and electron-coupling reagent (e.g., from Roche)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed AML cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Following incubation, add 50 µL of the XTT labeling mixture (prepared according to the manufacturer's instructions) to each well.

  • Incubate the plates for an additional 4 hours at 37°C.

  • Measure the absorbance of the samples in a microplate reader at 450 nm with a reference wavelength of 650 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software.

XTT_Workflow cluster_workflow XTT Cell Viability Assay Workflow start Seed AML cells (FLT3-ITD+ & FLT3-ITD-) in 96-well plate add_this compound Add serial dilutions of this compound start->add_this compound incubate1 Incubate for 72-96 hours add_this compound->incubate1 add_xtt Add XTT reagent incubate1->add_xtt incubate2 Incubate for 4 hours add_xtt->incubate2 read_absorbance Measure absorbance at 450 nm incubate2->read_absorbance analyze Calculate % viability and IC50 values read_absorbance->analyze

Caption: Workflow for the XTT-based cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis in AML cells following this compound treatment using flow cytometry.

Objective: To quantify the percentage of apoptotic cells in FLT3-ITD positive and negative AML cell populations after treatment with this compound.

Materials:

  • FLT3-ITD positive (e.g., MOLM-14) and FLT3-ITD negative (e.g., HL-60) AML cell lines

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed 1 x 10^6 cells in a 6-well plate and treat with the desired concentration of this compound (e.g., 100-500 nM) or vehicle control for 24-48 hours.

  • Harvest the cells by centrifugation and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic/necrotic.

Western Blot Analysis for FLT3 Phosphorylation

This protocol describes the detection of phosphorylated FLT3 (p-FLT3) in AML cells to assess the inhibitory activity of this compound.

Objective: To qualitatively and quantitatively assess the inhibition of FLT3 autophosphorylation by this compound in FLT3-ITD positive and negative AML cells.

Materials:

  • FLT3-ITD positive and negative AML cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and anti-β-actin (as a loading control). A 1:1000 dilution for the pFLT3 monoclonal antibody in blocking buffer is a common starting point.[1]

  • HRP-conjugated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat AML cells with this compound at various concentrations for a specified time (e.g., 2-4 hours).

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to the loading control.

In Vivo AML Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in an AML xenograft model.

Objective: To assess the anti-tumor activity of this compound in a murine xenograft model of FLT3-ITD positive AML.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG mice)

  • FLT3-ITD positive AML cells (e.g., MOLM-14)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

  • Balance for body weight measurement

Procedure:

  • Subcutaneously inject 5-10 x 10^6 FLT3-ITD positive AML cells into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control orally, twice daily.

  • Measure tumor volume (Volume = (length x width²)/2) and body weight 2-3 times per week.

  • Monitor the health of the mice daily.

  • Continue treatment for a predetermined period or until the tumors in the control group reach a specified size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

The available preclinical data strongly indicate that this compound is a potent and selective inhibitor of FLT3-ITD-driven AML. Its significantly greater efficacy in FLT3-ITD positive models, demonstrated through reduced cell proliferation, inhibition of FLT3 phosphorylation and downstream signaling, and induction of apoptosis, highlights the dependency of these leukemic cells on the constitutively active FLT3 pathway. In contrast, this compound shows minimal activity against FLT3-ITD negative AML models at clinically achievable concentrations. These findings provide a clear rationale for the clinical development and use of this compound and other FLT3 inhibitors in patients with FLT3-ITD positive AML. Further research may focus on combination strategies to overcome potential resistance mechanisms.

References

A Comparative Analysis of Tandutinib in Combination with Bevacizumab Versus Bevacizumab Monotherapy for Recurrent Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of tandutinib combined with bevacizumab against bevacizumab monotherapy in the treatment of recurrent glioblastoma. This analysis is based on available clinical trial data and aims to objectively present the performance of these therapeutic approaches, supported by experimental data and detailed methodologies.

Executive Summary

The combination of this compound, a multi-targeted tyrosine kinase inhibitor, with bevacizumab, a monoclonal antibody targeting vascular endothelial growth factor (VEGF), has been investigated as a potential strategy to enhance the anti-angiogenic effects of bevacizumab in recurrent glioblastoma. Clinical trial data suggests that the combination therapy does not offer a significant improvement in efficacy over bevacizumab monotherapy and is associated with increased toxicity. This guide will delve into the quantitative data, experimental protocols, and underlying mechanisms of action for both treatment regimens.

Data Presentation: Efficacy Comparison

The following tables summarize the key efficacy endpoints from clinical trials investigating this compound in combination with bevacizumab and bevacizumab monotherapy in patients with recurrent glioblastoma. It is important to note that the data for the two treatment arms are not from a single, head-to-head randomized controlled trial, but are compiled from separate Phase II studies.

Efficacy EndpointThis compound + Bevacizumab (NCT00667394)[1][2]Bevacizumab Monotherapy (Various Phase II Trials)[3][4]
Median Overall Survival (OS) 11.0 months5.9 - 9.2 months
Median Progression-Free Survival (PFS) 4.1 months4.0 - 6.0 months
6-Month Progression-Free Survival (PFS6) 23%29% - 42.6%
Objective Response Rate (ORR) 24% (Partial Response)Not consistently reported across all studies

Experimental Protocols

This compound in Combination with Bevacizumab (NCT00667394)[1][5]

A Phase II clinical trial enrolled 41 patients with recurrent, bevacizumab-naive glioblastoma.

  • Treatment Regimen:

    • This compound was administered orally at a dose of 500 mg twice daily (b.i.d.).

    • Bevacizumab was administered intravenously at a dose of 10 mg/kg every two weeks, starting on day 15 of the first cycle.

    • Treatment continued until disease progression or unacceptable toxicity.

  • Patient Population:

    • Patients with histologically confirmed recurrent glioblastoma.

    • Bevacizumab-naive.

    • Median age of 55 years.

  • Endpoints:

    • The primary endpoint was to distinguish between a 6-month progression-free survival (PFS6) of 30% for bevacizumab monotherapy and an expected 50% with the combination therapy.[1]

    • Secondary endpoints included progression-free survival (PFS), overall survival (OS), objective response rate (ORR), and safety.

Signaling Pathways and Mechanisms of Action

Bevacizumab: Targeting the VEGF Pathway

Bevacizumab is a humanized monoclonal antibody that specifically targets and inhibits the vascular endothelial growth factor A (VEGF-A).[3] By binding to VEGF-A, bevacizumab prevents it from interacting with its receptors (VEGFRs) on the surface of endothelial cells. This blockade inhibits angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and survival.

cluster_TumorCell Tumor Cell cluster_EndothelialCell Endothelial Cell Tumor Tumor VEGFA VEGF-A Tumor->VEGFA Secretes VEGFR VEGF Receptor (VEGFR) VEGFA->VEGFR Binds to Angiogenesis Angiogenesis (New Blood Vessel Formation) VEGFR->Angiogenesis Stimulates Bevacizumab Bevacizumab Bevacizumab->VEGFA Inhibits

Mechanism of action of Bevacizumab.
This compound: A Multi-Targeted Tyrosine Kinase Inhibitor

This compound is a small molecule inhibitor that targets multiple receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3), c-Kit, and platelet-derived growth factor receptors (PDGFR). The rationale for combining this compound with bevacizumab is to target pericytes, the cells that support endothelial cells in the tumor vasculature and express high levels of PDGFR.[1] By inhibiting PDGFR, this compound is hypothesized to disrupt the supportive function of pericytes, further compromising the integrity of tumor blood vessels.

cluster_Pericyte Pericyte cluster_OtherTargets Other Targets PDGFR PDGF Receptor (PDGFR) PericyteFunction Pericyte Function (Vessel Support) PDGFR->PericyteFunction Promotes FLT3 FLT3 cKit c-Kit This compound This compound This compound->PDGFR Inhibits This compound->FLT3 Inhibits This compound->cKit Inhibits

Mechanism of action of this compound.

Experimental Workflow: Phase II Clinical Trial

The workflow for the Phase II clinical trial of this compound in combination with bevacizumab followed a structured protocol to assess safety and efficacy.

start Patient Enrollment (Recurrent Glioblastoma, Bevacizumab-Naive) tandutinib_mono This compound Monotherapy (500 mg b.i.d.) Days 1-14 start->tandutinib_mono combination_therapy Combination Therapy This compound (500 mg b.i.d.) + Bevacizumab (10 mg/kg q2w) Starting Day 15 tandutinib_mono->combination_therapy follow_up Follow-up (Tumor Assessment, Safety Monitoring) combination_therapy->follow_up endpoint Primary & Secondary Endpoints (PFS6, OS, PFS, ORR, Safety) combination_therapy->endpoint follow_up->endpoint

Experimental workflow of the NCT00667394 clinical trial.

Conclusion

Based on the available Phase II clinical trial data, the combination of this compound with bevacizumab did not demonstrate superior efficacy compared to bevacizumab monotherapy for the treatment of recurrent glioblastoma. The combination therapy was associated with a median overall survival of 11.0 months and a 6-month progression-free survival of 23%.[1][2] In comparison, historical data from various Phase II trials of bevacizumab monotherapy show a median overall survival ranging from 5.9 to 9.2 months and a 6-month progression-free survival between 29% and 42.6%.[3][4]

Furthermore, the study evaluating the combination therapy concluded that it was more toxic than bevacizumab monotherapy.[1] These findings suggest that the addition of this compound to bevacizumab does not provide a clinical benefit and may increase adverse events for patients with recurrent glioblastoma. Further research into alternative combination strategies or novel therapeutic agents is warranted to improve outcomes in this patient population.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Tandutinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Tandutinib, an investigational kinase inhibitor. Adherence to these protocols is critical for protecting laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for this compound and its hydrochloride form indicates that the compound may be harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1].

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is required to prevent skin contact.

  • Respiratory Protection: In case of dust formation, wear a NIOSH-approved respirator[2].

In the event of accidental exposure, follow these first-aid measures:

  • Skin Contact: Wash the affected area with soap and plenty of water[2].

  • Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical advice[2].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and consult a physician[2].

  • Ingestion: Rinse the mouth with water and consult a physician. Never give anything by mouth to an unconscious person[2].

Step-by-Step Disposal Protocol for this compound

As an investigational drug, this compound must be disposed of in accordance with federal, state, and local regulations for hazardous or chemical waste[2][3]. The primary recommended method of disposal is incineration by a licensed professional waste disposal company[2][4].

Procedure:

  • Waste Identification and Segregation:

    • Identify all materials contaminated with this compound, including unused product, partially used vials, empty containers, contaminated PPE, and spill cleanup materials.

    • Segregate this compound waste from general laboratory trash. Do not mix with biohazardous waste unless your institution's policy dictates otherwise for chemotoxic agents[3].

  • Containerization and Labeling:

    • Place all this compound waste into a designated, compatible, and sealable hazardous waste container. For solids, use a container that prevents dust formation[2][5].

    • Label the container clearly as "Hazardous Waste" and include the following information[5]:

      • Chemical Name: this compound

      • Concentration (if applicable)

      • Principal Investigator (PI) Name and Contact Information

      • Laboratory Location (Building and Room Number)

      • Accumulation Start Date

  • Storage:

    • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[5].

    • The SAA should be a secure, secondary containment area away from general lab traffic.

  • Waste Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup[3][5].

    • EHS will arrange for the transport of the waste to a licensed and approved hazardous waste incineration facility[4].

    • Ensure that a certificate of destruction is obtained and retained for your records, as per institutional and sponsor requirements[4].

Disposal of Empty Containers:

  • Empty vials and bottles that contained this compound should be managed as hazardous waste and placed in the designated waste container[4].

  • If patient information is present on any packaging, it must be de-identified before disposal[4].

Quantitative Data Summary

While specific quantitative thresholds for this compound disposal are not available, the following table summarizes key information from its Safety Data Sheet.

PropertyValueSource
Chemical Formula C31H42N6O4[2]
Molecular Weight 562.7 g/mol [2]
Hazard Classification Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[1]
Precautionary Statement P501: Dispose of contents/ container to an approved waste disposal plant.[1]

Experimental Protocols

Currently, there are no established experimental protocols for the chemical neutralization or inactivation of this compound for disposal purposes. The standard and required method of destruction is high-temperature incineration[4].

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Tandutinib_Disposal_Workflow cluster_lab In the Laboratory cluster_ehs Environmental Health & Safety (EHS) cluster_vendor Licensed Disposal Vendor A Identify this compound Waste (Unused product, contaminated materials) B Segregate from General Waste A->B C Package in a Labeled Hazardous Waste Container B->C D Store in a Designated Satellite Accumulation Area (SAA) C->D E Request Waste Pickup from EHS D->E F EHS Transports Waste to Central Storage Facility E->F G Waste Transported to Approved Disposal Facility F->G H Incineration of this compound Waste G->H I Certificate of Destruction Issued H->I

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tandutinib
Reactant of Route 2
Reactant of Route 2
Tandutinib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.